15:0 Lyso PC
説明
特性
IUPAC Name |
[(2R)-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVWDTYEWCUAR-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334465 | |
| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(15:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108273-89-8 | |
| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecanoyl-sn-glycero-3-phosphocholine, commonly known as 15:0 Lyso PC or LPC 15:0, is a specific species of lysophosphatidylcholine containing the odd-chain saturated fatty acid, pentadecanoic acid (C15:0). Traditionally viewed as a minor component of cell membranes and lipoproteins, emerging evidence has positioned LPC 15:0 as a bioactive lipid mediator with significant implications in the regulation of lipid metabolism and cellular signaling. Its circulating levels have been inversely associated with the risk of various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease, sparking interest in its potential as a biomarker and therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in lipid metabolism, detailing its metabolic pathways, molecular interactions, and the experimental methodologies used to elucidate its role.
Biosynthesis and Metabolism of this compound
The metabolism of this compound is intricately linked to the broader pathways of glycerophospholipid metabolism. Its formation and degradation are governed by the activity of several key enzymes.
Biosynthesis:
The primary route for the synthesis of lysophosphatidylcholines, including this compound, is the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2) enzymes.[4] This reaction removes the fatty acid at the sn-2 position of the glycerol backbone, yielding a lysophospholipid. In the context of this compound, the precursor would be a phosphatidylcholine molecule containing pentadecanoic acid at the sn-1 or sn-2 position.
Another significant pathway for LPC generation, particularly in blood plasma, involves the enzyme lecithin-cholesterol acyltransferase (LCAT). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholines.[4]
Degradation:
This compound can be metabolized through several enzymatic pathways:
-
Acylation: Lysophosphatidylcholine acyltransferases (LPCATs) can re-esterify a fatty acid to the free hydroxyl group at the sn-2 position, converting this compound back into a phosphatidylcholine. This process is part of the Lands cycle, which allows for the remodeling of phospholipid acyl chains.
-
Hydrolysis: Lysophospholipases can hydrolyze the remaining fatty acyl chain from this compound, releasing pentadecanoic acid and glycerophosphocholine.
-
Conversion to Lysophosphatidic Acid (LPA): Autotaxin, a lysophospholipase D, can hydrolyze the choline headgroup from this compound to produce 1-pentadecanoyl-sn-glycerol-3-phosphate, a species of lysophosphatidic acid.
Molecular Functions in Lipid Metabolism
This compound exerts its effects on lipid metabolism primarily through its interaction with various cellular receptors and signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines are known to act as signaling molecules by binding to a range of G-protein coupled receptors. While specific binding affinities for this compound are not extensively characterized in comparison to more common LPC species (e.g., 16:0 or 18:1 LPC), it is presumed to interact with the same family of receptors. These include:
-
GPR4, GPR40, GPR55, and GPR119: These receptors are involved in various metabolic processes, including glucose-stimulated insulin secretion and calcium mobilization.[4] Activation of these receptors by LPCs can influence cellular responses to metabolic cues.
-
G2A (GPR132): This receptor has a relatively high affinity for LPCs and is implicated in immune cell trafficking and inflammatory responses.[5] Given the link between chronic inflammation and metabolic disease, the interaction of this compound with G2A may be a key aspect of its protective effects.
The binding of LPCs to these GPCRs can initiate downstream signaling cascades, such as the activation of phospholipase C, leading to an increase in intracellular calcium, or the modulation of adenylyl cyclase activity and cyclic AMP levels.
Toll-Like Receptor (TLR) Signaling
Recent evidence suggests that LPCs can act as dual modulators of Toll-like receptor signaling, particularly TLR2 and TLR4.[6][7] These receptors are key components of the innate immune system and are also involved in the inflammatory processes associated with metabolic diseases.
LPCs have been shown to directly activate TLR2 and TLR4, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[8] However, in the presence of other TLR ligands, such as lipopolysaccharide (LPS), LPCs can paradoxically inhibit some aspects of TLR signaling, including nitric oxide synthesis.[6] The specific role of the 15:0 acyl chain in modulating these interactions is an area of active investigation, but it is plausible that its odd-chain nature could influence the strength and nature of the interaction with the receptor complex.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
There is emerging evidence that LPCs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Specifically, LPCs have been shown to activate PPARδ.[9] Activation of PPARδ in skeletal muscle can increase fatty acid oxidation and improve insulin sensitivity. While direct studies on this compound are limited, its potential to act as a PPARδ agonist is a promising avenue for its therapeutic application in metabolic diseases.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound from various studies.
Table 1: Plasma Concentrations of this compound in Human Studies
| Condition | This compound Concentration | Key Findings | Reference |
| Obesity | Significantly lower in obese individuals compared to lean controls. | Negative correlation with Body Mass Index (BMI). | [2][3] |
| Type 2 Diabetes | Reduced levels in individuals with type 2 diabetes. | Diet and adiposity appear to be stronger determinants of LPC levels than insulin resistance itself. | [2] |
| Metabolic Syndrome | Positively associated with metabolic syndrome. | Higher levels were causally associated with an increased risk of overweight/obesity, dyslipidemia, high uric acid, high insulin, and high HOMA-IR in a Mendelian randomization study. | [1] |
| Hypercholesterolemia | Higher in subjects with moderate to high LDL-cholesterol compared to those with low LDL-cholesterol (1.12 ± 1.40 mM vs. 1.05 ± 0.26 mM, p < 0.001). | Identified as a discriminant biomarker for hypercholesterolemia. | [10] |
Table 2: this compound in Animal and In Vitro Studies
| Model System | Treatment/Condition | Quantitative Effect | Reference |
| Mouse Model of Necrotizing Enterocolitis (NEC) | NEC induction | Significantly reduced levels of LysoPC (15:0/0:0) in intestinal contents. | [11][12] |
| Mouse Model of Necrotizing Enterocolitis (NEC) | Supplementation with LysoPC (15:0/0:0) | Alleviated pathological symptoms of NEC. | [11][12] |
| High-Fat Diet-Fed Mice | 1, 3, and 6 weeks of high-fat feeding | Rapid and sustained decrease in plasma LPC 15:0 levels. | [2] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study the function of this compound.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
1. Sample Preparation (Lipid Extraction):
-
To a 100 µL plasma sample, add a known amount of an appropriate internal standard (e.g., LPC 13:0 or LPC 19:0).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol/water.[13][14][15]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase (which contains the lipids) and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol or methanol/toluene).[14][15]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 482.3, and a characteristic product ion is the phosphocholine headgroup at m/z 184.1.
-
Develop a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: In Vitro Cell-Based Assay for Assessing Functional Effects
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., adipocytes, hepatocytes, macrophages, or endothelial cells) under appropriate conditions.
-
For experiments, seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in cell culture medium. It is often necessary to complex the LPC to bovine serum albumin (BSA) to improve solubility and mimic physiological conditions.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (medium with BSA and the solvent used for the stock solution).
2. Functional Readouts:
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure the baseline fluorescence.
-
Add this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes involved in lipid metabolism (e.g., genes for fatty acid oxidation, lipogenesis, or inflammatory cytokines).
-
Normalize the expression of the target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.
-
-
Cytokine Secretion Assay (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and major metabolic pathways of this compound.
Caption: Overview of potential signaling pathways activated by this compound.
Caption: A typical experimental workflow for quantifying this compound.
Conclusion
This compound is emerging as a significant bioactive lipid with a multifaceted role in the regulation of lipid metabolism and inflammation. Its association with a lower risk of metabolic diseases underscores its potential as a diagnostic biomarker and a therapeutic target. The function of this compound is likely mediated through its interaction with a variety of signaling receptors, including GPCRs, TLRs, and potentially PPARs. The unique properties conferred by its odd-chain fatty acid moiety may be critical to its distinct biological activities. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound action, which will be crucial for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intriguing biology of this unique lysophospholipid.
References
- 1. Multi-stage metabolomics and genetic analyses identified metabolite biomarkers of metabolic syndrome and their genetic determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholines activate PPARδ and protect human skeletal muscle cells from lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositori.udl.cat [repositori.udl.cat]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal metabolomics analysis reveals lysophosphatidylcholine is the key regulatory metabolite in mouse models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
15:0 Lyso PC biosynthesis and degradation pathways
An In-depth Technical Guide on the Core Biosynthesis and Degradation Pathways of 15:0 Lyso PC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the metabolic pathways governing the synthesis and breakdown of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (this compound), a significant lysophosphatidylcholine species. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the roles of lysolipids in various physiological and pathological processes.
Introduction to this compound
Lysophosphatidylcholines (LPCs) are products of phosphatidylcholine (PC) hydrolysis and are involved in a variety of biological processes, including cell membrane remodeling and inflammatory signaling.[1] this compound, a specific type of LPC with a 15-carbon saturated fatty acid chain, is of particular interest due to its association with lipid metabolism disturbances and its potential as a biomarker for conditions like ischemic heart disease.[1] The pentadecanoyl (15:0) fatty acid in this compound is primarily derived from the consumption of dairy products and milk fat.[2]
Biosynthesis of this compound
The primary route for the biosynthesis of this compound involves the enzymatic hydrolysis of phosphatidylcholine containing a pentadecanoyl acyl chain at the sn-1 or sn-2 position.
Key Enzymes in Biosynthesis:
-
Phospholipase A2 (PLA2): This is the principal enzyme responsible for the generation of LPCs. PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a lysophosphatidylcholine molecule.[1][2][3] If the substrate is 1-acyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, the product will be 1-acyl-sn-glycero-3-phosphocholine and pentadecanoic acid. Conversely, if the substrate is 1-pentadecanoyl-2-acyl-sn-glycero-3-phosphocholine, the product is this compound.
-
Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT plays a significant role in the formation of LPCs.[2][4] This enzyme catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of a cholesteryl ester and a lysophosphatidylcholine.[2][4]
The biosynthesis of the precursor, phosphatidylcholine (15:0), can occur through several pathways, including the Kennedy pathway for de novo synthesis or through the remodeling of existing phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS).[5]
Biosynthesis Pathway Diagram
Caption: Biosynthesis pathways of this compound via Phospholipase A2 and LCAT.
Degradation of this compound
This compound can be metabolized through several enzymatic pathways, leading to its conversion into other lipids or its complete breakdown.
Key Enzymes and Pathways in Degradation:
-
Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the reacylation of this compound back to phosphatidylcholine, a key step in the Lands cycle of phospholipid remodeling.[6][7][8] This process is crucial for maintaining membrane homeostasis.
-
Autotaxin (ATX) / Lysophospholipase D (LysoPLD): ATX converts LPCs into lysophosphatidic acid (LPA), a potent signaling molecule, by hydrolyzing the choline headgroup.[3][7][9]
-
Lysophospholipase C (LysoPLC): This enzyme can cleave the phosphocholine headgroup from this compound to produce monoacylglycerol.[10]
-
Lysophospholipase-transacylase (LPTA): In a disproportionation reaction, two molecules of LPC can be converted by LPTA into one molecule of phosphatidylcholine and one molecule of glycerophosphorylcholine (GPC).[11][12]
Degradation Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 3. 15:0 LysoPC - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for PC(15:0/22:5(4Z,7Z,10Z,13Z,16Z)) (HMDB0007956) [hmdb.ca]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of 15:0 Lyso PC with Cell Membrane Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine by phospholipase A2. They are involved in a myriad of cellular processes, including cell membrane remodeling and inflammatory signaling. Among the various LPC species, 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) has garnered attention for its potential role in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of the interaction of this compound with cell membrane receptors, its downstream signaling pathways, and detailed experimental protocols for its study.
Receptors for this compound
Lysophosphatidylcholines, as a class, are known to interact with several G protein-coupled receptors (GPCRs). While specific quantitative binding data for this compound is still emerging, studies on LPCs with similar acyl chain lengths suggest that the following receptors are the primary targets for this compound.
G Protein-Coupled Receptor 55 (GPR55)
GPR55, once an orphan receptor, is now recognized as a receptor for various lysophospholipids, including LPCs. Activation of GPR55 by LPCs has been shown to elicit intracellular calcium mobilization.[1] This response is often stronger than that induced by other known GPR55 agonists.[1] The interaction is thought to involve electrostatic interactions between the LPC molecule and specific residues within the receptor's binding pocket.[1]
G2A (G Protein-Coupled Receptor 132)
G2A is another GPCR implicated in LPC signaling. While the direct, high-affinity binding of LPC to G2A has been a subject of debate, with an initial key paper being retracted, subsequent research suggests a functional interaction.[2][3] LPC treatment can induce the translocation of G2A from intracellular compartments to the plasma membrane, thereby enhancing its signaling potential.[3] Activation of G2A by LPCs is linked to downstream events such as intracellular calcium flux and ERK activation.[2][3]
G Protein-Coupled Receptor 40 (GPR40) and G Protein-Coupled Receptor 119 (GPR119)
GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR119 are also recognized as receptors for LPCs.[4][5] The interaction of LPCs with these receptors has been particularly studied in the context of insulin secretion.[4][5] LPC analogues have been shown to evoke GPR40- and GPR119-dependent intracellular calcium signaling.[4] Specifically for GPR119, LPCs are considered to be among the most effective endogenous ligands, leading to the activation of adenylyl cyclase and subsequent cAMP production.[5][6]
Quantitative Data on LPC-Receptor Interactions
While specific binding affinities (Kd) and potency (EC50) values for this compound are not yet widely available in the literature, data for other LPC species provide valuable insights into the potential quantitative aspects of these interactions. The following table summarizes available data for various LPCs with the identified receptors.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR55 | LPC (various species) | Calcium Mobilization | PC-3 | - | Stronger than OEA and Abn-CBD | [1] |
| G2A | LPC (16:0, 18:0, 18:1) | Cell Migration | DO11.10 T cells | - | Elicited plasma membrane redistribution | [7] |
| GPR119 | LPC (general) | cAMP Accumulation | NIT-1 | - | Partial blunting with siRNA | [8] |
| GPR119 | LPC (16:1) | Insulin Secretion | EndoC-βH1 | - | Stimulation of Gs cascade | [6] |
| GPR40 | LPC analogues | Calcium Signaling | MIN6 | - | Dependent signaling observed | [4] |
Signaling Pathways
The interaction of this compound with its receptors triggers distinct downstream signaling cascades, leading to various cellular responses.
GPR55 Signaling
Activation of GPR55 by LPCs primarily leads to the mobilization of intracellular calcium.[1] This is thought to occur through the activation of Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Some studies also suggest the involvement of Gα13 and the RhoA signaling pathway.[9][10]
References
- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) is an endogenous lysophospholipid that is emerging as a significant modulator of inflammatory pathways. Derived from the hydrolysis of phosphatidylcholine, this molecule has demonstrated a nuanced role in the complex interplay of inflammatory and anti-inflammatory signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's function in inflammatory processes, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The evidence presented herein highlights the potential of this compound as a biomarker and a therapeutic target in inflammatory diseases.
Introduction to this compound and Inflammation
Lysophosphatidylcholines (LPCs) are products of phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine and are involved in cell membrane remodeling and inflammatory signaling.[1] this compound, a specific species of LPC with a 15-carbon saturated fatty acid chain, has been identified as a key metabolite in various physiological and pathological states. While LPCs, in general, have been implicated in both pro- and anti-inflammatory responses, recent studies on this compound are beginning to elucidate its specific contributions.[2][3] The dual nature of LPCs' immunomodulatory effects is often dependent on the fatty acyl composition, concentration, and the cellular context.[1]
This guide will focus on the anti-inflammatory properties of this compound, exploring its mechanisms of action, including its interaction with key signaling molecules and pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and peroxisome proliferator-activated receptor-gamma (PPARγ).
Quantitative Effects of this compound on Inflammatory Markers
Recent in vivo studies have provided quantitative evidence of the anti-inflammatory effects of this compound. A key study utilizing a mouse model of necrotizing enterocolitis (NEC) demonstrated that supplementation with this compound significantly modulates the expression of key inflammatory cytokines.
Table 1: Effect of this compound Supplementation on Intestinal Cytokine mRNA Expression in a Mouse Model of Necrotizing Enterocolitis (NEC)
| Cytokine | NEC Model Group (Relative mRNA Expression) | NEC Model + this compound Group (Relative mRNA Expression) | Fold Change (vs. NEC Model) | p-value | Reference |
| IL-1β | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |
| IL-6 | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |
| TNF-α | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |
| IL-10 | Reduced | Significantly Increased | ↑ | < 0.05 | [2][4] |
Data presented is a summary of findings from the cited literature. The NEC model group showed significant changes compared to the normal control group. The NEC + this compound group showed significant changes compared to the NEC model group.
These findings underscore the potent anti-inflammatory capacity of this compound, demonstrating its ability to suppress pro-inflammatory cytokines while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways that regulate the inflammatory response.
Inhibition of the TLR4/NF-κB Signaling Pathway
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB, in turn, orchestrates the expression of a wide array of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.
Studies have indicated that LPCs can modulate TLR4 signaling.[5] While some LPCs can directly activate TLR4, others, particularly in the presence of classical TLR ligands, can inhibit TLR-mediated signaling, thereby acting as anti-inflammatory molecules.[5] this compound has been implicated in the modulation of the TLR4/NF-κB pathway, contributing to its anti-inflammatory effects observed in the NEC model.[6]
Figure 1: Proposed mechanism of this compound-mediated inhibition of the TLR4/NF-κB signaling pathway.
Potential Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammation. Activation of PPARγ generally leads to anti-inflammatory responses, in part by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.
Several studies have suggested that LPCs can act as agonists for PPARγ. While direct quantitative data for this compound is still emerging, the potential for it to activate PPARγ presents another avenue through which it may exert its anti-inflammatory effects.
Figure 2: Putative signaling pathway of this compound as a PPARγ agonist leading to anti-inflammatory effects.
Macrophage Polarization
Macrophages are key players in the inflammatory response and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial for the initiation and resolution of inflammation.
LPCs have been shown to influence macrophage polarization. Some studies suggest that LPCs can promote a pro-inflammatory M1 phenotype, while others indicate a shift towards an anti-inflammatory M2 phenotype.[3][7] The specific effect of this compound on macrophage polarization is an active area of research. Given its demonstrated ability to increase IL-10 production, it is plausible that this compound may promote an M2-like phenotype, but further studies are required to confirm this and provide quantitative data.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies from key studies investigating the role of this compound in inflammation.
In Vivo Mouse Model of Necrotizing Enterocolitis (NEC)
-
Animal Model: Newborn C57BL/6 mice.
-
Induction of NEC: Pups are subjected to a combination of stressors including gavage feeding with hyperosmolar formula, exposure to lipopolysaccharide (LPS), and hypoxia (5% O2, 95% N2) twice daily from postnatal day 5 to 9.[2][4]
-
This compound Treatment: A solution of this compound (concentration to be specified based on the study, e.g., 1 mg/kg) is administered via intraperitoneal injection once daily during the NEC induction period.[2][4]
-
Tissue Collection and Analysis: At the end of the experimental period, intestinal tissues are collected for histological analysis (H&E staining), assessment of cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and gene expression analysis of inflammatory cytokines (qRT-PCR).[2][4]
Figure 3: Experimental workflow for the in vivo mouse model of necrotizing enterocolitis.
In Vitro Model of Intestinal Epithelial Cell Injury
-
Cell Line: Human intestinal epithelial cell line (e.g., HIEC-6 or Caco-2).
-
Induction of Injury: Cells are treated with an injurious agent such as formate to mimic cellular stress observed in NEC.[2]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) prior to the addition of the injurious agent.
-
Analysis: Cell viability (MTT assay), cell death (LDH assay), and expression of inflammatory markers are assessed.
PPARγ Reporter Assay
-
Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Treatment: Transfected cells are treated with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.
-
Analysis: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPARγ.
Future Directions and Conclusion
The current body of research strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, such as the TLR4/NF-κB axis, and its potential to activate the anti-inflammatory nuclear receptor PPARγ, position it as a promising candidate for further investigation in the context of inflammatory diseases.
Future research should focus on:
-
Dose-response studies: Elucidating the optimal therapeutic window for the anti-inflammatory effects of this compound.
-
Macrophage polarization: Quantitatively assessing the direct impact of this compound on M1/M2 macrophage polarization.
-
Clinical relevance: Investigating the correlation between circulating levels of this compound and the severity of inflammatory diseases in human subjects.
-
Pharmacokinetics and bioavailability: Determining the metabolic fate and tissue distribution of exogenously administered this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid 16:4(n-3) stimulates a GPR120-induced signaling cascade in splenic macrophages to promote chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Involvement of 15:0 Lyso PC in Glycerophospholipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC), a specific lysophospholipid, and its integral role within the broader context of glycerophospholipid metabolism. We will explore its metabolic pathways, associated signaling functions, quantitative findings, and the detailed experimental protocols used for its study.
Introduction to this compound
Lysophosphatidylcholines (Lyso PCs) are metabolites derived from phosphatidylcholines (PCs).[1] They consist of a glycerol backbone, a single fatty acid chain, a phosphate group, and a choline head group.[2] Specifically, this compound is a lysophospholipid characterized by a saturated 15-carbon fatty acid, pentadecanoic acid, attached at the sn-1 position.[2][3] The pentadecanoic acid moiety is often derived from dietary sources such as dairy products and milk fat.[2] While present in smaller quantities in most tissues compared to more common Lyso PCs (like those with 16 or 18 carbons), this compound is a crucial molecule in cell membrane remodeling and inflammatory signaling.[2][4] Emerging research has identified it as a potential biomarker for several conditions, including cardiovascular diseases and necrotizing enterocolitis.[4][5]
Metabolic Pathways of this compound
The concentration of this compound is tightly regulated through a dynamic balance of synthesis (anabolism) and degradation (catabolism), primarily as part of the glycerophospholipid metabolism pathway.[3]
Anabolism (Synthesis)
-
Phospholipase A2 (PLA2) Activity: The primary route for this compound formation is the hydrolysis of a phosphatidylcholine molecule containing a pentadecanoyl group at the sn-1 position. The enzyme phospholipase A2 (PLA2) specifically cleaves the fatty acid from the sn-2 position of the glycerol backbone, releasing a free fatty acid and leaving this compound.[2][6][7] This is a key step in the phospholipid remodeling pathway, often referred to as the Lands cycle.[8][9]
-
Lecithin-Cholesterol Acyltransferase (LCAT) Pathway: In blood plasma, significant amounts of lysophosphatidylcholine are generated by the liver-secreted enzyme LCAT.[2][10] This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol, resulting in the formation of a cholesterol ester and a lysophosphatidylcholine, such as this compound.[2][11]
Catabolism (Degradation)
-
Reacylation to PC: this compound can be converted back into phosphatidylcholine through the action of lysophosphatidylcholine acyltransferases (LPCATs).[6][9] These enzymes transfer an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of this compound.[9][12] There are several isoforms of LPCAT (LPCAT1, LPCAT2, LPCAT3, LPCAT4) that facilitate this crucial step in phospholipid remodeling.[9][13][14]
-
Hydrolysis to LPA: The enzyme autotaxin (ATX), which possesses lysophospholipase D activity, can hydrolyze this compound to produce lysophosphatidic acid (LPA) and choline.[6][7][15] LPA is itself a potent signaling molecule.
-
Hydrolysis to GPC: Lysophospholipases (such as LYPLA1 and LYPLA2) can hydrolyze the ester bond at the sn-1 position, releasing the pentadecanoic acid chain and leaving glycerophosphocholine (GPC).[6][13]
-
Disproportionation: A cytosolic lysophospholipase-transacylase (LPTA) can catalyze a reaction where two molecules of this compound are converted into one molecule of PC (containing two 15:0 acyl chains) and one molecule of GPC.[6][7]
Signaling Functions of this compound
While specific signaling pathways for this compound are still under investigation, the broader class of Lyso PCs are known to be potent lipid signaling molecules that exert their effects by interacting with various cell surface receptors.[2]
-
G Protein-Coupled Receptors (GPCRs): Lyso PCs bind to several GPCRs, including GPR4, GPR40, GPR55, and GPR119.[2][8] Activation of these receptors can trigger downstream signaling cascades, such as the mobilization of intracellular calcium, which can lead to diverse cellular responses like increased glucose-stimulated insulin secretion.[2]
-
Toll-Like Receptors (TLRs): Lyso PCs can directly activate innate immune receptors like TLR2 and TLR4, implicating them in inflammatory processes.[2]
-
Anti-inflammatory Effects: Paradoxically, higher levels of Lyso PCs have also been shown to have vasoprotective and anti-inflammatory effects by inducing the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS).[2]
Quantitative Data on this compound
Quantitative analysis of this compound has revealed its differential abundance in various physiological and pathological states. Although it is considered a minor Lyso PC species in plasma, its relative levels can change significantly, highlighting its potential as a biomarker.[16]
| Condition Studied | Biological Matrix | Change in this compound Level | Reference |
| Ischemic Heart Disease (IHD) / Ischemic Cardiomyopathy (ICM) | Serum | Significant disturbance (implicated as a biomarker) | [4] |
| Necrotizing Enterocolitis (NEC) (mouse model) | Intestinal Contents | Significantly decreased (logFC = -2.01) | [5] |
| High-Fat Diet + Black Chokeberry Polyphenols (rat model) | Serum | Elevated (compared to High-Fat Diet alone) | [17] |
| Osteoarthritis | Body Fluids | Elevated levels identified as a biomarker | [11] |
Experimental Protocols
The accurate quantification and study of this compound require robust protocols for lipid extraction and analysis.
This protocol is a simplified method ideal for high-throughput analysis of lysophospholipids from plasma or serum.[18][19]
-
Sample Preparation: Aliquot 10 µL of plasma or serum into a clean glass tube.
-
Internal Standard Addition: Add 150 µL of methanol containing an appropriate internal standard (e.g., 10 pmol of 14:0 LPA or a commercially available odd-chain Lyso PC standard like 13:0 Lyso PC).[16][18]
-
Protein Precipitation & Lipid Extraction: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the sample on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to an autosampler vial for analysis.
Note: For more comprehensive but lower-throughput extraction, a modified Bligh and Dyer or Folch method can be used, which involves a chloroform/methanol/water biphasic system to separate the lipid-containing organic phase.[20][21]
This protocol outlines a direct flow injection analysis method for high-throughput quantification using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][22]
-
Instrumentation: Use a triple quadrupole mass spectrometer equipped with an ESI source.
-
Solvent System: Prepare a solvent mixture of methanol:chloroform (3:1, v/v) containing 10 mmol/L ammonium acetate.[16]
-
Flow Injection: Inject the lipid extract directly into the mass spectrometer at a constant flow rate (e.g., 75 µL/min).[22]
-
MS Method - Precursor Ion Scan: Operate the mass spectrometer in positive ion mode and perform a precursor ion scan for the specific phosphocholine headgroup fragment at m/z 184.[16][23] This allows for the specific detection of all phosphocholine-containing lipids, including all Lyso PC species.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 41 V
-
Collision Energy: 24 V
-
Collision Gas: Argon
-
-
Data Acquisition: Acquire data for 2 minutes per sample. The mass spectrum will show peaks corresponding to the different Lyso PC species present, including this compound (m/z 482.3).
-
Quantification: Calculate the concentration of this compound by comparing its peak intensity to that of the known concentration of the internal standard added prior to extraction.
Conclusion and Future Directions
This compound is a significant, albeit low-abundance, player in the complex network of glycerophospholipid metabolism. Its synthesis and degradation are intricately linked to major metabolic enzymes like PLA2, LCAT, and LPCATs. While the general signaling functions of Lyso PCs are known, the specific roles of the 15:0 species require further elucidation. The correlation of its levels with various disease states underscores its potential as a diagnostic and prognostic biomarker. Future research should focus on developing targeted assays to precisely quantify this compound in large clinical cohorts, exploring its specific interactions with cellular receptors, and understanding how its dietary precursor, pentadecanoic acid, influences its endogenous levels and subsequent biological activity. Such efforts will be invaluable for drug development professionals seeking new targets in metabolic and inflammatory diseases.
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 3. Showing Compound LysoPC(15:0) (FDB027532) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intestinal metabolomics analysis reveals lysophosphatidylcholine is the key regulatory metabolite in mouse models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Gene Set - LysoPC(15:0) [maayanlab.cloud]
- 14. lysophosphatidylcholine 15:0 [maayanlab.cloud]
- 15. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Frontiers | Modulation of the gut microbiota and lipidomic profiles by black chokeberry (Aronia melanocarpa L.) polyphenols via the glycerophospholipid metabolism signaling pathway [frontiersin.org]
- 18. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchmap.jp [researchmap.jp]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a lysophosphatidylcholine, a class of bioactive lipid molecules implicated in a wide range of cellular processes, from membrane remodeling to inflammatory signaling.[1] As an intermediate in the metabolism of phosphatidylcholine, this compound's cellular transport and subsequent signaling cascades are of significant interest in understanding its physiological and pathological roles.[1] This technical guide provides a comprehensive overview of the known and inferred mechanisms of this compound cellular uptake and transport, drawing upon the broader understanding of lysophosphatidylcholine biology. It details the primary transport proteins, metabolic pathways, and signaling events associated with this class of molecules. Furthermore, this guide outlines detailed experimental protocols for investigating the cellular dynamics of this compound and presents the available, albeit limited, quantitative data to serve as a foundational resource for researchers in the field.
Introduction to this compound
Lysophosphatidylcholines (LPCs) are generated by the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[2] They are characterized by a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain. This compound is distinguished by its pentadecanoyl (15:0) fatty acid, an odd-chain saturated fatty acid. While less common than their even-chained counterparts, odd-chain fatty acids and their derivatives are gaining attention for their potential roles in health and disease.
Cellular Uptake and Transport Mechanisms
The cellular uptake of LPCs is a mediated process, primarily facilitated by specific transporters. While direct data for this compound is scarce, the mechanisms described for other long-chain LPCs are considered applicable.
Major Facilitator Superfamily Domain Containing 2A (MFSD2A)
The primary transporter for LPCs across the blood-brain barrier and other tissues is the Major Facilitator Superfamily Domain Containing 2A (MFSD2A).[3][4][5] MFSD2A functions as a sodium-dependent symporter, utilizing a "flippase" mechanism to translocate LPCs from the outer to the inner leaflet of the plasma membrane.[4][6]
Key characteristics of MFSD2A-mediated transport:
-
Sodium-Dependence: The transport of LPCs by MFSD2A is coupled to the sodium gradient.[6]
-
Substrate Specificity: MFSD2A exhibits a preference for LPCs with long fatty acyl chains, generally with a minimum length of 14 carbons.[5][7][8] This suggests that this compound is a likely substrate for MFSD2A. The zwitterionic phosphocholine headgroup is also critical for transport.[7][8]
-
Flippase Mechanism: Cryo-electron microscopy studies suggest that MFSD2A functions as a lysolipid flippase, inverting the LPC molecule as it moves through the transporter.[4][6]
Other Potential Transport Mechanisms
While MFSD2A is a key player, other transport systems may be involved in the cellular uptake of LPCs. Some studies suggest the involvement of P-type ATPases in the transport of lysophospholipids in certain organisms, though their role in mammalian cells for LPC uptake is less clear.[9] Additionally, at high concentrations, passive diffusion of LPCs into the cell membrane may occur, potentially leading to membrane disruption.
Intracellular Fate and Metabolism
Once inside the cell, this compound can undergo several metabolic transformations, primarily governed by the Lands cycle.
Reacylation to Phosphatidylcholine (PC)
The primary metabolic fate of intracellular LPCs is their reacylation to form phosphatidylcholine (PC), a major component of cellular membranes. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs).[10][11] There are at least four subtypes of LPCATs, each with varying tissue distribution and substrate specificities.[12] While specific data for this compound is limited, LPCATs are known to act on a variety of LPC species.[5]
Conversion to Lysophosphatidic Acid (LPA)
Alternatively, LPCs can be hydrolyzed by the enzyme autotaxin, which possesses lysophospholipase D activity, to generate lysophosphatidic acid (LPA).[10] LPA is a potent signaling molecule in its own right, with roles in cell proliferation, migration, and survival.
Signaling Pathways Activated by this compound
LPCs, including likely this compound, are not merely metabolic intermediates but also act as signaling molecules by activating specific G protein-coupled receptors (GPCRs).[10][13]
G Protein-Coupled Receptors (GPCRs)
Several GPCRs have been identified as receptors for various LPC species:
-
G2A: This receptor is implicated in immune cell migration and apoptosis.[4] LPCs have been shown to activate G2A, leading to downstream signaling events.[3]
-
GPR4: GPR4 is another receptor that can be activated by LPCs, leading to the expression of adhesion molecules and potentially contributing to inflammatory processes.[4][14]
-
GPR55 and GPR119: These receptors are also reported to be activated by LPCs and are involved in various physiological processes, including glucose homeostasis.[15]
Downstream Signaling Cascades
Activation of these GPCRs by LPCs can trigger a variety of intracellular signaling pathways:
-
Calcium Mobilization: LPC binding to its receptors can lead to an increase in intracellular calcium concentrations.[14]
-
MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway can be activated by LPCs, influencing cell proliferation and differentiation.
-
Protein Kinase C (PKC) Activation: LPCs have been shown to activate Protein Kinase C, a key regulator of many cellular processes.
Quantitative Data
Quantitative data specifically for the cellular uptake and transport of this compound is currently limited in the scientific literature. The following table summarizes the known information for LPCs in general, which can serve as a proxy until more specific data for this compound becomes available.
| Parameter | Value (for various LPCs) | Cell Type/System | Reference |
| MFSD2A Transport | |||
| Substrate Chain Length Preference | ≥ 14 carbons | Cell-based assays | [5][7][8] |
| GPCR Activation | |||
| GPR4 Binding Affinity (Kd) for LPC | 159 nM | GPR4-transfected CHO cells | [14] |
| Cellular Uptake | |||
| General Cellular Uptake | Time- and dose-dependent | 3T3-L1 adipocytes |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound. These protocols are based on established methods for other LPCs and can be adapted for this compound.
Cellular Uptake Assay using Fluorescently Labeled this compound
This protocol describes the use of a fluorescently labeled analog of this compound to monitor its uptake into cultured cells.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-15:0 Lyso PC)
-
Cultured cells of interest (e.g., endothelial cells, neurons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.
-
Preparation of Labeled LPC: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Uptake Experiment:
-
Wash the cells with pre-warmed PBS.
-
Add cell culture medium containing the desired concentration of fluorescently labeled this compound to the cells.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, remove the medium and wash the cells three times with ice-cold PBS.
-
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the labeled LPC.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader to quantify the total uptake.
-
-
Data Analysis: Plot the fluorescence intensity against time to determine the uptake kinetics.
Quantification of Intracellular this compound by Mass Spectrometry
This protocol outlines the extraction and quantification of unlabeled this compound from cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
This compound standard
-
Internal standard (e.g., 17:0 Lyso PC)
-
Methanol, Chloroform, Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with a known concentration of this compound for a specific duration.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in methanol and add the internal standard.
-
Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol:water mixture.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the lipids.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using the this compound standard.
-
Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Cellular uptake and metabolism of this compound.
Caption: Signaling pathways activated by this compound.
Caption: Workflow for fluorescent this compound uptake assay.
Conclusion
The cellular uptake and transport of this compound are critical determinants of its biological activity. While our understanding is largely extrapolated from studies on other lysophosphatidylcholines, the available evidence strongly suggests a central role for the MFSD2A transporter in its cellular entry. Once inside the cell, this compound is integrated into cellular metabolism and can activate a number of signaling pathways, primarily through G protein-coupled receptors. The provided experimental protocols offer a framework for researchers to specifically investigate the dynamics of this compound, which will be crucial for elucidating its precise roles in health and disease. Further research is needed to generate quantitative data specific to this odd-chain lysophospholipid to fully understand its unique contributions to cellular physiology.
References
- 1. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid transporter MFSD2A is a multifunctional gatekeeper in brain and placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake and Metabolic Conversion of Exogenous Phosphatidylcholines Depending on Their Acyl Chain Structure in Arabidopsis thaliana | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
The Pentadecanoyl Chain: A Key Modulator of Lysophosphatidylcholine Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysophosphatidylcholines (LysoPCs) are not merely metabolic intermediates but are increasingly recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The specific biological function of a LysoPC molecule is intimately tied to the structure of its single acyl chain. This technical guide focuses on the significance of the pentadecanoyl (C15:0) chain, an odd-chain saturated fatty acid primarily derived from dairy fat, in defining the function of LysoPC. We delve into its role in cellular signaling, its impact on disease pathology, and present quantitative data and detailed experimental protocols to facilitate further research in this emerging area.
Introduction: Beyond a Simple Phospholipid
Lysophosphatidylcholine (LysoPC) is a class of lysophospholipid generated from the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[1][2][3] For decades, LysoPCs were viewed primarily as byproducts of membrane remodeling. However, accumulating evidence reveals their role as potent lipid mediators that activate specific G protein-coupled receptors (GPCRs), modulate enzyme activities, and influence inflammatory and metabolic pathways.[2][4]
The identity of the single fatty acid chain esterified to the glycerol backbone is a critical determinant of a LysoPC's biological activity. While LysoPCs with common even-chain fatty acids (e.g., C16:0, C18:1) have been extensively studied, those with odd-chain fatty acids, such as the pentadecanoyl chain (C15:0), are gaining attention for their unique biological significance. LysoPC(15:0) has been identified as a potential biomarker in cardiovascular disease and plays a crucial role in intestinal health.[5][6] This guide consolidates the current understanding of LysoPC(15:0), providing a technical resource for scientists exploring its therapeutic and diagnostic potential.
Biosynthesis and Metabolism of LysoPC(15:0)
LysoPC(15:0) is primarily formed through two enzymatic pathways:
-
Phospholipase A2 (PLA2) Action: PLA2 enzymes hydrolyze the sn-2 position of phosphatidylcholine molecules that contain a pentadecanoyl chain at the sn-1 position, releasing the sn-2 fatty acid and LysoPC(15:0).[1]
-
LCAT-Mediated Transacylation: In plasma, lecithin-cholesterol acyltransferase (LCAT) can transfer a fatty acid from the sn-2 position of PC to cholesterol, generating cholesteryl esters and LysoPC. If the parent PC contains a C15:0 chain, this process can yield LysoPC(15:0).[7]
The primary dietary source of the C15:0 fatty acid is dairy fat and milk products.[1] Consequently, the levels of LysoPC(15:0) in tissues and plasma can reflect dietary intake.
Signaling Pathways and Mechanisms of Action
LysoPCs, as a class, are known to be ligands for several GPCRs, including GPR40, GPR55, and GPR119.[1][8] Activation of these receptors can lead to diverse downstream signaling cascades.
The GPR55 Signaling Cascade
One of the most studied pathways for lysophospholipids involves GPR55. While lysophosphatidylinositol (LPI) is considered its primary endogenous ligand, various LysoPC species have also been shown to activate this receptor, triggering intracellular calcium mobilization.[8][9] The activation of GPR55 by a LysoPC agonist initiates a canonical Gαq-mediated pathway.
As depicted, ligand binding to GPR55 activates the associated Gαq protein, which in turn activates Phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a variety of cellular responses, including proliferation, migration, and inflammatory signaling.[11]
Quantitative Data on LysoPC(15:0) Function
While direct dose-response data for LysoPC(15:0) on specific receptor activation is still an area of active research, recent studies have provided crucial quantitative insights into its functional significance, particularly in the context of intestinal health.
Protective Effects on Intestinal Epithelial Cells
A study on a mouse model of necrotizing enterocolitis (NEC) identified LysoPC(15:0) as the most significantly depleted metabolite in the intestinal contents of NEC mice.[6] Subsequent in vitro experiments using the human intestinal epithelial cell line HIEC6 demonstrated that supplementation with LysoPC(15:0) could reverse cellular injury induced by formate, a bacterial metabolite implicated in NEC pathology.
| Parameter Assessed | Condition | LysoPC(15:0) Concentration | Result (Relative to Formate-Injured Control) | Reference |
| Cell Proliferation (MTT Assay) | Formate-Induced Injury | 25 µM | Significant Increase | [6] |
| 50 µM | Further Significant Increase | [6] | ||
| Cytotoxicity (LDH Release) | Formate-Induced Injury | 25 µM | Significant Decrease | [6] |
| 50 µM | Further Significant Decrease | [6] | ||
| Cellular ATP Content | Formate-Induced Injury | 25 µM | Significant Increase | [6] |
| 50 µM | Further Significant Increase | [6] | ||
| Barrier Function (TEER) | Formate-Induced Injury | 25 µM | Significant Increase | [6] |
| 50 µM | Further Significant Increase | [6] |
Serum Levels in Health and Disease
The concentration of LysoPC(15:0) in human serum has been investigated as a potential biomarker. In healthy individuals, the total plasma concentration of all LysoPC species ranges from approximately 125 to 300 µM.[2][12] Studies comparing healthy individuals with those with hypercholesterolemia have identified LysoPC(15:0) as a key differentiating metabolite.
| Subject Group | Serum LysoPC(15:0) [mM] (Mean ± SD) | Significance (p-value) | Reference |
| Low LDL-Cholesterol | 1.05 ± 0.26 | < 0.001 | [1] |
| Moderate-High LDL-Cholesterol | 1.12 ± 1.40 | [1] |
Key Experimental Protocols
Protocol for Lipid Extraction from Plasma for LC-MS/MS Analysis
Accurate quantification of LysoPC(15:0) requires robust lipid extraction. The following protocol is a modified methyl-tert-butyl ether (MTBE) method suitable for lipidomics.
Methodology:
-
Sample Preparation: To a 10 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of ice-cold methanol containing a mixture of appropriate internal standards (e.g., odd-chain or deuterated LysoPC species like LPC 17:0).
-
Protein Precipitation: Vortex the mixture for 10 seconds to precipitate proteins.
-
Solvent Addition: Add 750 µL of cold methyl tert-butyl ether (MTBE).
-
Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C to ensure thorough lipid extraction.
-
Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifugation: Centrifuge at 14,000 rpm for 2 minutes. Two distinct phases will form, with a protein disk at the interface.
-
Collection: Carefully collect the upper (organic) phase containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitution: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of a methanol/toluene 9:1, v/v mixture). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.[5]
Protocol for Intracellular Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to LysoPC(15:0) using a fluorescent indicator dye and a fluorescence plate reader.
Materials:
-
Cells expressing the target receptor (e.g., GPR55-transfected HEK293 cells).
-
Black-wall, clear-bottom 96-well plates.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Krebs buffer or other physiological salt solution.
-
LysoPC(15:0) stock solution.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Methodology:
-
Cell Plating: Seed cells into a 96-well black-wall, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution. For Fura-2 AM, combine 25 µL of Fura-2 AM (1 µg/µL in DMSO) with 25 µL of 10% Pluronic F-127 solution.
-
Aspirate the growth medium from the cells.
-
Add 100 µL/well of pre-warmed Krebs buffer and incubate for 2-3 hours at 37°C to serum-starve the cells.
-
Add the dye loading solution to the required volume of Krebs buffer and add the appropriate volume to each well. Incubate for 1 hour at 37°C.
-
-
Assay Procedure:
-
After incubation, transfer the plate directly to the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement of emission at 510 nm from excitation at 340 nm and 380 nm).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Use the instrument's integrated fluidics to automatically inject a desired concentration of LysoPC(15:0) into the wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (peak and return to baseline).
-
-
Data Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular calcium concentration. Data can be expressed as peak fluorescence response over baseline to determine agonist potency (EC₅₀).
Conclusion and Future Directions
The pentadecanoyl chain imparts unique and significant functions to the LysoPC molecule. Evidence points to LysoPC(15:0) as a key metabolite in maintaining intestinal homeostasis, with a clear dose-dependent protective effect on epithelial cells. Its altered levels in metabolic disorders suggest a broader role in systemic health, warranting further investigation.
Future research should focus on elucidating the specific receptor interactions of LysoPC(15:0). Quantifying its binding affinity and signaling potency at receptors like GPR55, and comparing it to other LysoPC species, will be critical to understanding the precise significance of the C15:0 chain. As a nutrient-derived lipid with demonstrated bioactivity, LysoPC(15:0) represents a promising target for the development of novel therapeutics and diagnostics for inflammatory and metabolic diseases.
References
- 1. repositori.udl.cat [repositori.udl.cat]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophospholipid stereoisomers exert distinct GPR55-mediated functions via different Gα subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 12. Functional beverages improve insulin resistance and hepatic steatosis modulating lysophospholipids in diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Plasma 15:0 LysoPC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LysoPCs) are products of phosphatidylcholine hydrolysis and are implicated in various physiological and pathological processes, including cell membrane remodeling and inflammatory signaling.[1][2] Specifically, 15:0 LysoPC has been identified as a potential biomarker for cardiovascular diseases such as ischemic heart disease and ischemic cardiomyopathy.[1][3] Accurate and reproducible quantification of 15:0 LysoPC in plasma is crucial for clinical research and drug development. This document provides a detailed protocol for the extraction of 15:0 LysoPC from plasma, a comparison of common extraction methods, and a workflow for its analysis.
Comparison of Plasma Extraction Methods for LysoPC Analysis
The choice of extraction method is critical for the reliable quantification of LysoPCs. The ideal method should provide high recovery, good reproducibility, and minimize contamination from other lipid classes and matrix components. Several methods are commonly used for lipid extraction from plasma, each with its own advantages and disadvantages.[4][5]
| Method | Principle | Advantages | Disadvantages | Typical Solvents | Reference |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent, releasing lipids into the supernatant. | Simple, fast, and suitable for high-throughput screening.[6] | May result in incomplete extraction of non-polar lipids and significant matrix effects.[7] | Methanol, Ethanol, Acetonitrile, Isopropanol.[8][9][10] | [6] |
| Liquid-Liquid Extraction (LLE) - Folch/Bligh & Dyer | Partitioning of lipids into an organic phase (chloroform) from a biphasic system with a polar solvent (methanol) and water. | "Gold standard" with high extraction efficiency for a broad range of lipids.[4][5] | Labor-intensive, time-consuming, and uses toxic chlorinated solvents.[11][12] | Chloroform, Methanol.[4][5] | [4][5] |
| Liquid-Liquid Extraction (LLE) - Matyash (MTBE) | A safer alternative to chloroform-based methods, using methyl-tert-butyl ether (MTBE) for the organic phase. | High recovery of a wide range of lipids, less toxic than chloroform. | Can be less efficient for certain polar lipids compared to Folch. | Methyl-tert-butyl ether (MTBE), Methanol.[13] | |
| One-Phase Extraction (Butanol/Methanol) | A simplified method where plasma is mixed with a butanol/methanol solution, resulting in a single phase containing the extracted lipids. | Fast, simple, and compatible with direct injection for LC-MS analysis.[5] High recovery and reproducibility.[5] | May not be as effective in removing non-lipid contaminants as biphasic methods. | 1-Butanol, Methanol.[5][8] | [5] |
| Solid-Phase Extraction (SPE) | Lipids are retained on a solid sorbent while proteins and other interferences are washed away. The lipids are then eluted with an appropriate solvent. | High selectivity, can remove interfering substances effectively, and can be automated.[14][15] | Can be more expensive and may require method development to optimize recovery for specific lipid classes.[14] | Various depending on the sorbent chemistry. | [14][15] |
Recommended Protocol: One-Phase Butanol/Methanol Extraction
This protocol is recommended for its simplicity, high recovery of LysoPCs, and suitability for high-throughput analysis.[5] It avoids the use of chlorinated solvents and the need for a solvent evaporation and reconstitution step before LC-MS analysis.[4]
Materials
-
Human plasma (collected in EDTA tubes is suitable)[16]
-
1-Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS): A non-endogenous LysoPC, such as 17:0 LysoPC or a stable isotope-labeled 15:0 LysoPC (e.g., 15:0-d7 LysoPC), is recommended for accurate quantification.[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Experimental Procedure
-
Sample Preparation: If plasma samples are frozen, thaw them on ice.
-
Internal Standard Spiking: Prepare a working solution of the internal standard in methanol.
-
Extraction Solvent Preparation: Prepare a 1:1 (v/v) solution of 1-butanol and methanol.
-
Extraction: a. To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.[5] b. Add 100 µL of the 1:1 (v/v) 1-butanol:methanol solution containing the internal standard.[5] c. Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. The supernatant contains the extracted lipids.
Experimental Workflow
Caption: Plasma extraction workflow for 15:0 LysoPC analysis.
LC-MS/MS Analysis
Following extraction, the samples are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: A reverse-phase C18 or a HILIC column can be used for the separation of LysoPCs.[6][18]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of LysoPCs.
-
Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying 15:0 LysoPC. The precursor ion for 15:0 LysoPC is m/z 482.3, and a common product ion is the phosphocholine headgroup fragment at m/z 184.1.
Signaling Pathway Involving LysoPC
Caption: Simplified signaling pathway of LysoPC metabolism.
Conclusion
The protocol described provides a robust and efficient method for the extraction of 15:0 LysoPC from plasma samples. The choice of a one-phase extraction method simplifies the workflow, making it amenable to high-throughput applications in clinical and pharmaceutical research. Accurate quantification of 15:0 LysoPC can contribute to a better understanding of its role in health and disease and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Application Notes: 15:0 Lyso PC as a Biomarker for Cardiovascular Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (Lyso PCs) are products of the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) and are involved in cell membrane remodeling and inflammatory signaling.[1] Specifically, 15:0 Lyso PC, a lysophosphatidylcholine with a 15-carbon saturated fatty acid chain, has emerged as a potential biomarker for cardiovascular disease (CVD).[2][3] Altered levels of this compound have been observed in individuals with ischemic heart disease (IHD) and ischemic cardiomyopathy (ICM), suggesting its involvement in the pathophysiology of these conditions.[1] This molecule is believed to contribute to the inflammatory processes that drive the development of atherosclerosis. This document provides a summary of the current understanding of this compound as a CVD biomarker, detailed protocols for its quantification, and an overview of its potential signaling pathways.
This compound and Cardiovascular Disease
Recent lipidomic studies have identified this compound as a promising biomarker for cardiovascular risk. Elevated levels of this compound in the serum have been associated with hypercholesterolemia, a major risk factor for atherosclerosis. The pro-inflammatory properties of lysophosphatidylcholines, including this compound, are thought to play a role in the initiation and progression of atherosclerotic plaques.
Data Summary
The following table summarizes quantitative data from studies investigating the association between this compound and cardiovascular disease.
| Parameter | Patient Group | Control Group | Fold Change/Statistic | Reference |
| Serum this compound | Ischemic Heart Disease | Healthy | Significantly altered | [1] |
| Serum this compound | Ischemic Cardiomyopathy | Healthy | Significantly altered | [1] |
Signaling Pathways of Lysophosphatidylcholines in Cardiovascular Disease
Lysophosphatidylcholines exert their biological effects by activating specific G protein-coupled receptors (GPCRs), such as GPR4 and G2A, on the surface of various cell types, including endothelial cells and macrophages.[3][4][5] Activation of these receptors can trigger downstream signaling cascades that promote inflammation, endothelial dysfunction, and the formation of foam cells, all of which are key events in atherogenesis.
Proposed Signaling Pathway of this compound in Endothelial Cells
Caption: Proposed signaling pathway of this compound in endothelial cells.
Role in Macrophage Activation and Foam Cell Formation
Lysophosphatidylcholines can also activate macrophages, promoting their transformation into lipid-laden foam cells, a hallmark of atherosclerotic lesions.[6][7] This process involves the upregulation of scavenger receptors and the subsequent unregulated uptake of modified lipoproteins.
Caption: Role of this compound in macrophage activation and foam cell formation.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound standard (Avanti Polar Lipids)
-
Lysophosphatidylcholine internal standard (e.g., 17:0 Lyso PC or d5-15:0 Lyso PC)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
2. Sample Preparation (Lipid Extraction) A modified Bligh-Dyer or MTBE extraction method is recommended for lipid extraction from plasma.
-
MTBE Extraction Method:
-
To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake at 4°C for 6 minutes.
-
Induce phase separation by adding 188 µL of water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate lysophosphatidylcholines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for the characteristic phosphocholine headgroup fragment at m/z 184.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z 184.1). The exact precursor m/z for this compound will depend on the adduct ion (e.g., [M+H]+).
-
Dwell Time: Optimize for a sufficient number of data points across the chromatographic peak.
-
4. Data Analysis and Quantification
-
Quantification is achieved by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This compound is a promising biomarker for cardiovascular disease, with evidence suggesting its involvement in the inflammatory processes of atherosclerosis. The provided protocols for its quantification using LC-MS/MS offer a robust method for researchers to investigate its clinical utility further. Understanding the signaling pathways activated by this compound may also reveal novel therapeutic targets for the prevention and treatment of cardiovascular disease. Further validation in large-scale clinical studies is warranted to establish this compound as a routine clinical biomarker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peritoneal macrophages by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 15:0 Lyso PC as an Internal Standard for Accurate Lipidomic Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction and inflammation.[1] Accurate quantification of LPCs and other lipid species is paramount for reliable and reproducible lipidomic studies. The use of a stable isotope-labeled or odd-chain internal standard is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as it corrects for variations in sample preparation and instrument response.[2] This application note details the use of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) as an internal standard for the quantitative analysis of LPCs and other lipid classes in complex biological matrices.
This compound is an ideal internal standard as it is structurally similar to endogenous LPCs but contains a C15:0 fatty acyl chain, which is of low abundance in most biological systems.[3] This ensures that it will behave similarly to the analytes of interest during extraction and ionization, while its unique mass allows for its clear differentiation and quantification.
Experimental Protocols
This section provides detailed methodologies for the preparation of standards, sample extraction, and LC-MS/MS analysis for lipidomic profiling using this compound as an internal standard.
Protocol 1: Preparation of Standard Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 in methanol to create a 10 µg/mL working solution.
-
This solution will be used to spike into samples before extraction.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking known amounts of a certified reference material (e.g., a mix of endogenous LPCs like 16:0, 18:0, and 18:1 Lyso PC) into a surrogate matrix (e.g., stripped serum or a simple buffer).
-
The concentration range of the calibration curve should encompass the expected physiological concentrations of the target analytes. A typical range is from 5 to 200 ng/mL.[4]
-
Spike each calibration standard with the this compound internal standard spiking solution to a final concentration of 50 ng/mL.
-
Protocol 2: Lipid Extraction from Plasma/Serum using Protein Precipitation
This protocol is a high-throughput method suitable for the extraction of a broad range of lipids.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.
-
-
Internal Standard Spiking:
-
Add 5 µL of the 10 µg/mL this compound internal standard spiking solution to each sample.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold isopropanol (IPA) containing the internal standard to the sample.[5]
-
Vortex vigorously for 30 seconds.
-
-
Incubation and Centrifugation:
-
Incubate the samples at -20°C for 1 hour to facilitate protein precipitation.[5]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube or an HPLC vial insert.[5]
-
-
Storage:
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of LPCs using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[5]
-
Mobile Phase A: 60:40 (v/v) Water:Methanol with 0.1% acetic acid.[5]
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Methanol with 0.1% acetic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-70% B
-
2.5-12.5 min: 70-95% B
-
12.5-14 min: 95% B
-
14-15 min: 20% B (re-equilibration)[5]
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for each target analyte and the internal standard. For LPCs, the characteristic product ion is m/z 184, corresponding to the phosphocholine headgroup.[6][7]
-
Collision Energy: Optimize for each analyte, typically in the range of 20-40 eV.
-
Data Presentation
Quantitative data should be presented in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Typical MRM Transitions for Selected Lysophosphatidylcholines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | 482.3 | 184.1 |
| 16:0 Lyso PC | 496.3 | 184.1 |
| 18:0 Lyso PC | 524.4 | 184.1 |
| 18:1 Lyso PC | 522.4 | 184.1 |
| 18:2 Lyso PC | 520.3 | 184.1 |
Table 2: Example Calibration Curve Data for 16:0 Lyso PC
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 5 | 15,234 | 510,987 | 0.0298 |
| 10 | 31,056 | 512,345 | 0.0606 |
| 25 | 78,945 | 509,876 | 0.1548 |
| 50 | 155,432 | 511,234 | 0.3040 |
| 100 | 309,876 | 510,567 | 0.6069 |
| 200 | 621,456 | 511,789 | 1.2143 |
| Linearity (R²) | 0.9995 |
Table 3: Quality Control (QC) Sample Analysis
| QC Level | Target Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | CV (%) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 75 | 78.2 | 104.3 | 3.1 |
| High | 150 | 147.9 | 98.6 | 2.5 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for lipidomic profiling using this compound as an internal standard.
Caption: Experimental workflow for lipidomic analysis.
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines exert their biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, leading to downstream signaling cascades.[1]
Caption: LPC signaling pathway via GPCRs.
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of lysophosphatidylcholines and other lipid species in complex biological samples. The protocols and data presented in this application note offer a robust framework for researchers in academia and industry to implement high-quality lipidomic profiling in their studies. The detailed methodologies and clear data presentation guidelines will aid in generating reproducible and comparable results, ultimately advancing our understanding of the roles of lipids in health and disease.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Application Note: Quantitative Analysis of 15:0 Lyso PC in Human Serum by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and quantitative detection of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) in human serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a member of the lysophospholipid class, is emerging as a significant biomarker in various pathological conditions, including cardiovascular and metabolic diseases. The described methodology includes protocols for serum sample preparation, LC-MS/MS analysis, and data interpretation. This guide is intended for researchers, scientists, and professionals in drug development engaged in biomarker discovery and clinical research.
Introduction
Lysophosphatidylcholines (LPCs) are products of the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are integral to cell membrane remodeling and inflammatory signaling pathways.[1][2][3] Specifically, 1-pentadecanoyl-sn-glycero-3-phosphocholine (this compound) has garnered attention as a potential biomarker for several disease states. Studies have indicated significant alterations in the serum levels of this compound in patients with ischemic heart disease (IHD), ischemic cardiomyopathy (ICM), and hypercholesterolemia.[2][3][4] Furthermore, elevated levels of certain LPCs, including this compound, have been observed in patients with type 2 diabetes. Given its potential clinical relevance, robust and reliable methods for the quantification of this compound in human serum are crucial.
This application note details a highly specific and sensitive LC-MS/MS method for the determination of this compound in human serum. The protocol covers sample extraction, chromatographic separation, and mass spectrometric detection.
Data Presentation
The following table summarizes the concentration of this compound in human serum from a study on hypercholesterolemia, demonstrating its potential as a biomarker.
| Analyte | Group | Mean Concentration (mM) | Standard Deviation | p-value |
| This compound | Low LDL-Cholesterol (L-LDL-c) | 1.05 | 0.26 | < 0.001 |
| This compound | Moderate to High LDL-Cholesterol (MH-LDL-c) | 1.12 | 1.40 | < 0.001 |
Table 1: Serum concentrations of this compound in human subjects with low versus moderate to high LDL-cholesterol levels. Data adapted from a study on hypercholesterolemia as a risk biomarker.[4]
Signaling Pathway
This compound is a bioactive lipid involved in cellular signaling. It is generated from phosphatidylcholine (PC) through the enzymatic action of phospholipase A2 (PLA2). This process is a key step in membrane phospholipid remodeling and the generation of inflammatory mediators.
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of this compound from human serum samples.
Materials and Reagents
-
Human serum samples (stored at -80°C)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium formate
-
This compound analytical standard
-
Internal Standard (IS): e.g., 17:0 Lyso PC or a deuterated analog like 16:0-d31 Lyso PC.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting lysophospholipids from serum.
-
Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: Aliquot 50 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to each sample to a final concentration appropriate for the expected endogenous levels and instrument sensitivity.
-
Precipitation: Add 250 µL of cold isopropanol (or methanol) to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good separation of polar lipids like LPCs.
-
Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 15% B
-
2-2.5 min: 15-48% B
-
2.5-11 min: 48-82% B
-
11-11.5 min: 82-99% B
-
11.5-12 min: Hold at 99% B
-
12-12.1 min: Return to 15% B
-
12.1-14.2 min: Re-equilibration at 15% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 65°C
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.6 kV
-
Capillary Temperature: 300°C
-
Sheath Gas Flow: 60 units
-
Auxiliary Gas Flow: 25 units
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 482.3 -> Product ion (m/z) 184.1
-
Internal Standard (e.g., 17:0 Lyso PC): Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1
-
The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment for all LPC species.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using the analytical standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of this compound in the unknown serum samples is then determined from this calibration curve.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the detection of this compound in human serum.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the biomarker this compound in human serum using LC-MS/MS. The presented method is sensitive, specific, and reproducible, making it suitable for clinical research and biomarker validation studies. The ability to accurately measure this compound will facilitate further investigation into its role in various diseases and its potential as a diagnostic or prognostic marker.
References
Application Notes and Protocols for Studying 15:0 Lyso PC Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (LPC) species are bioactive lipid molecules that play crucial roles in various physiological and pathological processes. 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a specific LPC that has garnered interest for its potential therapeutic effects. These application notes provide an overview of animal models used to study the in vivo effects of this compound, detailed experimental protocols, and a summary of key quantitative findings. The information is intended to guide researchers in designing and executing preclinical studies to investigate the biological activities of this compound.
Animal Models for Studying this compound Effects
Several animal models have been utilized to investigate the therapeutic potential of lysophosphatidylcholines, with a focus on inflammatory and neoplastic diseases.
Neonatal Mouse Model of Necrotizing Enterocolitis (NEC)
Necrotizing enterocolitis is a severe inflammatory bowel disease affecting premature infants. A well-established mouse model of NEC, induced by a combination of lipopolysaccharide (LPS), hypoxia, and cold stress, has been used to study the protective effects of this compound. In this model, this compound supplementation has been shown to alleviate pathological symptoms, reduce inflammation, and improve survival.[1][2][3]
Xenograft Mouse Model of Non-Small Cell Lung Cancer (NSCLC)
To investigate the anti-tumor effects of lysophosphatidylcholines, a xenograft mouse model of non-small cell lung cancer is employed. In this model, human NSCLC cells are implanted into immunocompromised mice. Subsequent treatment with lysophosphatidylcholine allows for the evaluation of its impact on tumor growth, size, and weight. Studies have shown that lysophosphatidylcholine treatment can inhibit lung cancer cell growth in such animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in animal models.
Table 1: Effects of this compound Supplementation in a Mouse Model of Necrotizing Enterocolitis (NEC)
| Parameter | Control Group | NEC Model Group | NEC + this compound Group |
| Survival Rate (%) | 100 | ~30 | ~70 |
| Body Weight Change (g) | Increase | Significant Decrease | Attenuated Decrease |
| Intestinal Length (cm) | Normal | Significantly Shortened | Partially Restored |
| IL-1β mRNA Expression (relative) | Baseline | Significantly Increased | Significantly Decreased |
| IL-6 mRNA Expression (relative) | Baseline | Significantly Increased | Significantly Decreased |
| TNF-α mRNA Expression (relative) | Baseline | Significantly Increased | Significantly Decreased |
| IL-10 mRNA Expression (relative) | Baseline | Significantly Decreased | Significantly Increased |
Data synthesized from findings reported in studies on NEC mouse models.[1][2][3]
Table 2: Qualitative Effects of Lysophosphatidylcholine in a Xenograft Mouse Model of Non-Small Cell Lung Cancer
| Parameter | Vehicle-Treated Group | Lysophosphatidylcholine-Treated Group |
| Tumor Growth Rate | Progressive Growth | Slower Growth |
| Final Tumor Size | Large | Smaller |
| Final Tumor Weight | Heavy | Lighter |
Based on qualitative descriptions of lysophosphatidylcholine's effects in NSCLC xenograft models.
Signaling Pathways of this compound
This compound is known to exert its effects by interacting with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).
G-Protein Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines can bind to several GPCRs, including GPR40, GPR55, and GPR119. Activation of these receptors can lead to downstream signaling cascades that influence cellular processes such as inflammation and insulin secretion.
Figure 1: this compound GPCR Signaling Pathway.
Toll-like Receptor (TLR) Signaling
Lysophosphatidylcholines can also act as ligands for Toll-like receptors, such as TLR2 and TLR4. This interaction can modulate inflammatory responses, often by influencing the NF-κB and MAPK signaling pathways.
Figure 2: this compound TLR Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound to animal models.
Protocol 1: Induction of Necrotizing Enterocolitis (NEC) in Neonatal Mice and Treatment with this compound
Objective: To induce an NEC-like intestinal injury in neonatal mice and evaluate the therapeutic effect of this compound.
Materials:
-
Pregnant C57BL/6 mice (timed pregnancy)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Hypoxia chamber (or a modular incubator chamber) with a gas mixture of 5% O₂, 95% N₂
-
Ice packs or a cold plate
-
Standard mouse housing and husbandry equipment
Procedure:
-
Animal Preparation: Neonatal mice (P5-P7) are separated from their mothers.
-
NEC Induction:
-
Hyperosmolar Formula Feeding: Pups are formula-fed three times daily.
-
Hypoxia: Pups are subjected to hypoxia (5% O₂) for 10 minutes, twice daily.
-
Cold Stress: Pups are placed on a cold surface (4°C) for 10 minutes, twice daily.
-
LPS Administration: Pups receive an intraperitoneal (IP) injection of LPS (4 mg/kg) on the first day of the experiment.[1][3]
-
-
This compound Treatment:
-
The treatment group receives a daily intraperitoneal injection of this compound at a predetermined dose (e.g., 10 mg/kg).
-
The control and NEC model groups receive an equivalent volume of sterile saline.
-
-
Monitoring and Endpoint Analysis:
-
Survival and body weight are monitored daily.
-
After a set period (e.g., 72 hours), mice are euthanized.
-
The intestines are harvested, and the length is measured.
-
Intestinal tissue is collected for histological analysis (H&E staining) and molecular analysis (e.g., qRT-PCR for inflammatory cytokines).
-
Protocol 2: Evaluation of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human NSCLC cell line (e.g., A549)
-
Matrigel
-
This compound
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Standard mouse housing and husbandry equipment
Procedure:
-
Tumor Cell Implantation:
-
Human NSCLC cells are harvested and resuspended in a mixture of sterile saline and Matrigel.
-
A specific number of cells (e.g., 1 x 10⁶) are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
This compound Administration:
-
The treatment group receives daily intraperitoneal injections of this compound at a specified dose (e.g., 40 mg/kg).
-
The control group receives an equivalent volume of the vehicle.
-
-
Tumor Measurement and Endpoint Analysis:
-
Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study (e.g., after 2-3 weeks of treatment), mice are euthanized.
-
Tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
Objective: To correctly administer a substance into the peritoneal cavity of a mouse.
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 27-30 gauge)
-
Substance to be injected (warmed to room temperature)
-
70% ethanol for disinfection
Procedure:
-
Restraint: The mouse is securely restrained by grasping the loose skin over the neck and back, with the tail secured.
-
Positioning: The mouse is tilted slightly with the head downwards to allow the abdominal organs to shift cranially.
-
Injection Site: The injection is performed in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: The needle is inserted at a 15-20 degree angle. Aspiration is performed to ensure no blood or urine is drawn. The substance is then slowly injected.
-
Post-injection: The mouse is returned to its cage and monitored for any adverse reactions.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines in Mouse Intestinal Tissue
Objective: To quantify the mRNA expression levels of inflammatory cytokines in intestinal tissue.
Materials:
-
Harvested intestinal tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Total RNA is extracted from the intestinal tissue using a commercial kit according to the manufacturer's instructions. RNA quality and quantity are assessed.
-
cDNA Synthesis: A fixed amount of RNA is reverse-transcribed into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Experimental Workflow for In Vivo Studies of this compound
The following diagram illustrates a general workflow for conducting in vivo studies to investigate the effects of this compound.
Figure 3: General Experimental Workflow.
References
Application Notes and Protocols for 15:0 Lyso PC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a lysophosphatidylcholine (LPC) species characterized by a 15-carbon saturated fatty acid at the sn-1 position. Lysophospholipids like this compound are bioactive signaling molecules involved in a variety of cellular processes, including membrane remodeling, inflammatory signaling, and cell proliferation.[1][2] Emerging research suggests its potential as a biomarker in various diseases and its ability to modulate cellular functions, making it a molecule of interest for in vitro studies.[3][4]
These application notes provide an overview of the known effects of this compound in cell culture and detailed protocols for its use in key cellular assays.
Biological Activities in Cell Culture
While extensive quantitative data for this compound is still emerging, studies on lysophosphatidylcholines collectively, and some specifically on this compound, indicate a range of biological activities:
-
Modulation of Cell Viability and Proliferation: Lysophosphatidylcholines can exert dose-dependent effects on cell viability, with lower concentrations sometimes promoting proliferation and higher concentrations inducing cytotoxicity.[5][6] One study demonstrated that supplementation with this compound reversed formate-induced injury in the human intestinal epithelial cell line HIEC6, suggesting a role in promoting cell survival under certain stress conditions.[3][7]
-
Induction of Apoptosis and Cell Cycle Arrest: At higher concentrations, LPCs have been shown to induce apoptosis and cause cell cycle arrest in various cell types, including endothelial cells and ovarian granulosa cells.[1][8][9] This is often associated with the activation of caspase cascades and changes in the expression of cell cycle regulatory proteins.[1]
-
Inflammatory Signaling: As a product of phospholipase A2 (PLA2) hydrolysis, this compound is implicated in inflammatory signaling pathways.[2] LPCs can act as signaling molecules that recruit immune cells and modulate inflammatory responses.
-
G Protein-Coupled Receptor (GPCR) Signaling: Lysophosphatidylcholines are known ligands for several G protein-coupled receptors, including G2A and GPR4.[10][11][12] Activation of these receptors can trigger downstream signaling cascades involving secondary messengers like calcium and cyclic AMP, leading to diverse cellular responses.[13]
Data Presentation
Currently, specific dose-response data for this compound across a wide range of cell lines is limited in publicly available literature. The following table summarizes the observed effects of general lysophosphatidylcholines on different cell lines, which can serve as a starting point for designing experiments with this compound.
| Cell Line | Compound | Concentration | Effect | Reference |
| EAHY926 (Endothelial) | Lysophosphatidylcholine (LPC) | >50 µg/ml | Cytotoxicity (IC50 ≈ 50.73 µg/ml) | [1] |
| EAHY926 (Endothelial) | Lysophosphatidylcholine (LPC) | 40 and 50 µg/ml | Increased apoptotic population | [1] |
| EAHY926 (Endothelial) | Lysophosphatidylcholine (LPC) | 50 µg/ml | G2/M cell cycle arrest | [1] |
| Mouse Ovarian Granulosa Cells | Lysophosphatidylcholine (LPC) | 0–160 µM | Dose-dependent decrease in cell viability | [8] |
| Mouse Ovarian Granulosa Cells | Lysophosphatidylcholine (LPC) | 160 µM | Induction of apoptosis | [8] |
| NCI-H661, NCI-H1650, SPC-A1 (Lung Cancer) | Lysophosphatidylcholine (LysoPC) | Starting at 100 µM | Dose-dependent inhibition of proliferation | [2] |
| Vascular Smooth Muscle Cells (VSMC) | Lysophosphatidylcholine (LPC) | 10⁻⁵ mol/l | Stimulation of DNA synthesis | [6] |
| Vascular Smooth Muscle Cells (VSMC) | Lysophosphatidylcholine (LPC) | ≥10⁻⁵ mol/l | Dose-dependent cytotoxicity | [6] |
| HIEC6 (Human Intestinal Epithelial) | This compound | Not specified | Reversed formate-induced injury | [3][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a small volume of absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
For cell culture experiments, further dilute the ethanol stock solution in sterile PBS or serum-free cell culture medium to a working stock concentration. It is recommended to prepare fresh dilutions for each experiment.
-
Note: The final concentration of ethanol in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound working stock solution in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
MTT Assay Workflow for Cell Viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Apoptosis Detection Workflow.
Signaling Pathway Analysis
G Protein-Coupled Receptor Activation
Lysophosphatidylcholines are known to signal through GPCRs such as G2A and GPR4.[10][11][12] Activation of these receptors can lead to downstream signaling events.
General LPC Signaling Pathway.
To investigate the specific signaling pathways activated by this compound in your cell system, consider the following experimental approaches:
-
Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium concentration upon stimulation with this compound.
-
cAMP Assay: Employ a competitive immunoassay (e.g., ELISA-based) to quantify changes in intracellular cyclic AMP levels in response to this compound treatment.
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling proteins, such as ERK, Akt, and CREB, to determine which pathways are activated.
Conclusion
This compound is a bioactive lipid with the potential to modulate various cellular functions. The provided protocols offer a starting point for investigating its effects in cell culture. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions. Further investigation is needed to fully elucidate the specific dose-dependent effects and signaling mechanisms of this compound in different cellular contexts.
References
- 1. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal metabolomics analysis reveals lysophosphatidylcholine is the key regulatory metabolite in mouse models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine-induced modulation of Ca(2+)-activated K(+)channels contributes to ROS-dependent proliferation of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine causes Ca2+ influx, enhanced DNA synthesis and cytotoxicity in cultured vascular smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Autophagy in Lysophosphatidylcholine-Induced Apoptosis of Mouse Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Throughput Analysis of 15:0 Lyso PC in Clinical Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are glycerophospholipids that play crucial roles in a variety of physiological and pathological processes, including membrane biology, inflammation, and cell signaling.[1][2][3] Among the various LPC species, 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) has emerged as a significant biomarker in several clinical contexts. Altered plasma concentrations of this compound have been associated with cardiovascular diseases, various cancers, and metabolic disorders.[4][5][6] Its role as a signaling molecule, particularly through G protein-coupled receptors (GPCRs), underscores its potential as a therapeutic target.[1][7]
This document provides detailed application notes and experimental protocols for the high-throughput quantitative analysis of this compound in clinical samples, primarily plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Notes
The accurate and precise quantification of this compound in a high-throughput manner is essential for large-scale clinical research, biomarker discovery, and validation. The methodologies outlined below are designed for robust and reproducible analysis of this important lipid mediator.
Clinical Significance of this compound:
-
Cardiovascular Disease: Studies have indicated a significant association between circulating levels of this compound and cardiovascular conditions such as ischemic heart disease and ischemic cardiomyopathy.[5]
-
Oncology: Altered levels of this compound have been observed in the plasma of patients with various cancers, including colorectal and pancreatic cancer, suggesting its potential as a diagnostic or prognostic biomarker.[4][6]
-
Inflammatory and Metabolic Diseases: As a product of phosphatidylcholine hydrolysis by phospholipase A2, this compound is involved in inflammatory signaling pathways.[2][5] Its levels can be indicative of underlying inflammatory processes and metabolic disturbances.
Analytical Approach:
LC-MS/MS is the gold standard for the quantification of lipids like this compound due to its high sensitivity, specificity, and suitability for high-throughput applications. The general workflow involves:
-
Sample Preparation: Efficient extraction of lipids from the complex biological matrix of plasma or serum.
-
Chromatographic Separation: Separation of this compound from other lipid species to reduce matrix effects and isomeric interferences.
-
Mass Spectrometric Detection: Highly selective and sensitive detection and quantification using tandem mass spectrometry.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in human plasma/serum from healthy individuals and patients with various diseases. It is important to note that absolute concentrations can vary between studies due to differences in analytical methods, cohorts, and sample handling.
| Condition | Sample Type | This compound Concentration (µM) | Key Findings | References |
| Healthy Controls | Plasma/Serum | 0.1 - 5.0 (Range) | Baseline levels can vary, but generally fall within this range. | [8] |
| Colorectal Cancer | Plasma | Lower in cancer patients vs. controls | Significantly lower relative mean intensity observed in the plasma of colorectal cancer patients. | [4] |
| Pancreatic Cancer | Plasma | Altered levels | Dysregulated levels of various lysophosphatidylcholines, including 15:0 species, have been noted. | [6] |
| Cardiovascular Disease | Serum | Associated with disease status | Identified as a potential lipid biomarker in ischemic heart disease and ischemic cardiomyopathy. | [5] |
Concentration ranges are approximate and compiled from multiple sources. For precise comparisons, it is recommended to establish reference ranges within the specific analytical laboratory and study cohort.
Experimental Protocols
Protocol 1: High-Throughput Lipid Extraction from Plasma/Serum
This protocol describes a simple and rapid protein precipitation method suitable for high-throughput analysis.
Materials:
-
Human plasma or serum samples (stored at -80°C)
-
Isopropanol (LC-MS grade), pre-chilled to -20°C
-
Internal Standard (IS) solution: 13:0 Lyso PC or 19:0 Lyso PC at 10 µM in isopropanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 200 µL of ice-cold isopropanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 482.3 → Product ion (Q3) m/z 184.1
-
13:0 Lyso PC (IS): Precursor ion (Q1) m/z 454.3 → Product ion (Q3) m/z 184.1
-
19:0 Lyso PC (IS): Precursor ion (Q1) m/z 538.4 → Product ion (Q3) m/z 184.1
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Energy: 20-30 eV
-
Data Analysis:
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve should be prepared using a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizations
Experimental Workflow
Caption: High-throughput workflow for this compound analysis.
Signaling Pathway of Lysophosphatidylcholine
Caption: this compound signaling through GPCRs.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bevital.no [bevital.no]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15:0 Lyso PC Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for the mass spectrometric analysis of 15:0 Lysophosphatidylcholine (15:0 Lyso PC). It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this specific lysophospholipid.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes. The accurate quantification of specific LPC species, such as this compound, is crucial for understanding their roles in cellular signaling, disease pathogenesis, and as potential biomarkers. Mass spectrometry (MS) is a powerful analytical technique for the sensitive and specific detection of lipids. However, the quality of MS data is highly dependent on the sample preparation methodology. This document outlines and compares several common sample preparation techniques for the extraction and purification of this compound from biological matrices prior to MS analysis.
Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the recovery, reproducibility, and overall quality of the analytical results. The most common methods for lipid extraction from biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological fluids like plasma and serum.[1][2] It involves the addition of a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[2]
Advantages:
Disadvantages:
-
Potential for co-precipitation of analytes.
-
The resulting supernatant may still contain other interfering substances.
Liquid-Liquid Extraction (LLE)
LLE is a classic and widely used technique for separating lipids from other cellular components based on their differential solubility in two immiscible liquid phases. The Folch and Bligh & Dyer methods are two of the most common LLE protocols.[4][5]
Advantages:
-
Effective for a broad range of lipid classes.[5]
-
Can yield a relatively clean lipid extract.
Disadvantages:
-
More labor-intensive and time-consuming compared to PPT.[6]
-
May have lower reproducibility if not performed carefully.[6]
-
Uses hazardous chlorinated solvents.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate and purify analytes from a complex mixture.[7] For lipid analysis, SPE cartridges can be used to selectively retain and elute phospholipids, providing a clean extract for MS analysis.[7][8]
Advantages:
-
High selectivity and purification.[6]
-
Can be automated for high-throughput applications.
Disadvantages:
-
Can be more expensive than PPT and LLE.
-
Method development may be required to optimize recovery for specific lipid species.
Quantitative Data Comparison
The following table summarizes the performance of different sample preparation techniques for the extraction of lysophosphatidylcholines. The data is compiled from various studies and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and sample matrix.
| Technique | Method | Sample Matrix | Analyte | Recovery (%) | Reproducibility (CV%) | Reference |
| Protein Precipitation | Methanol | Plasma | Lysophospholipids | Sufficient | < 15% | [3] |
| Acetonitrile | Plasma | Lysophospholipids | Sufficient | < 15% | [3] | |
| Isopropanol | Plasma | Lysophospholipids | Sufficient | < 15% | [3] | |
| Liquid-Liquid Extraction | Folch | LDL | Lyso-lipids | High | Good | [4][5] |
| Bligh & Dyer | LDL | Lyso-lipids | High | Good | [4] | |
| Butanol/Methanol (1:1) | Plasma | LPC | > 90% | < 20% | [9] | |
| Alshehry (single-phase) | Plasma | LPC | High | Good | [10] | |
| Solid-Phase Extraction | SPE | Serum | LPC | High | High | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation with Methanol
This protocol is a simple and rapid method suitable for high-throughput screening.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to the sample.[11]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the supernatant containing the lipid extract without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or dried down and reconstituted in a suitable solvent.
Protocol 2: Bligh & Dyer Liquid-Liquid Extraction
This protocol is a widely used method for the extraction of a broad range of lipids.[12][13]
Materials:
-
Biological sample (e.g., 1 mL of plasma or cell suspension)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipette
Procedure:
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[12][13]
-
Vortex the mixture for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.[12][13]
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.[13]
-
Three layers will be formed: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein disk.
-
Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a cleaner lipid extract compared to PPT and LLE.
Materials:
-
Biological sample (e.g., serum)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Deionized water
-
Acetonitrile
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., serum diluted with a loading buffer) onto the conditioned SPE cartridge. The pre-treatment may involve protein precipitation.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the bound lipids with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the MS system.
Mass Spectrometry Analysis of this compound
Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.
Typical MS Parameters:
-
Ionization Mode: Positive ESI is typically used for the analysis of LPCs as they readily form protonated molecules [M+H]+.
-
Precursor Ion Scan: A precursor ion scan for m/z 184 is highly specific for the phosphocholine headgroup of PCs and LPCs and can be used for targeted analysis.[14][15]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, the following MRM transition can be used for this compound (C23H48NO7P, MW: 481.60):
-
Q1 (Precursor Ion): m/z 482.3
-
Q3 (Product Ion): m/z 184.1
-
-
Instrument Settings (example):
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Detailed workflow for the Bligh & Dyer LLE protocol.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 13. tabaslab.com [tabaslab.com]
- 14. ovid.com [ovid.com]
- 15. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of an Analytical Method for 15:0 Lyso-PC Isomers using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (Lyso-PCs) are bioactive lipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2).[1][2] They are key intermediates in phospholipid metabolism and act as signaling molecules in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Lyso-PCs consist of a glycerol backbone, a fatty acid at either the sn-1 or sn-2 position, and a phosphocholine head group. The position of the fatty acid results in two distinct positional isomers, sn-1 and sn-2 Lyso-PC, which can exhibit different biological activities. Therefore, the ability to separate and accurately quantify these isomers is crucial for understanding their specific roles in biological systems.
This application note details a sensitive and specific method for the separation and quantification of 15:0 Lyso-PC isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pentadecanoyl (15:0) Lyso-PC is a less common, odd-chain lysophospholipid that has been identified as a potential biomarker in cardiovascular disease and metabolic disturbances.[2][4] The presented protocol is adapted from established methods for Lyso-PC analysis and is designed for high-throughput and accurate quantification in complex biological matrices.[5][6][7]
Principle of the Method
The method employs reversed-phase liquid chromatography (RPLC) to separate the sn-1 and sn-2 isomers of 15:0 Lyso-PC.[5][8] Following chromatographic separation, the isomers are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors the specific transition from the precursor ion of 15:0 Lyso-PC to its characteristic phosphocholine head group fragment ion (m/z 184).[6][9] An odd-chain, non-endogenous Lyso-PC, such as 13:0 Lyso-PC or 19:0 Lyso-PC, is used as an internal standard (IS) to ensure accuracy and correct for matrix effects and extraction variability.[6][7]
Experimental Protocols
3.1. Materials and Reagents
-
Standards: 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso-PC), 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso-PC, Internal Standard).[6]
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Formic acid, ammonium formate, and ammonium acetate.[10]
-
Extraction Solvents: Chloroform.[6]
-
Sample Matrix: Human plasma (EDTA).
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma into a 2 mL glass centrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 13:0 Lyso-PC in methanol).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).[10]
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
3.3. LC-MS/MS Instrumentation and Conditions
A high-resolution HPLC system, such as an ultra-performance liquid chromatography (UPLC) system, is recommended for optimal isomer separation.[5][8]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 1.7 µm, 1.0 x 150 mm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 50°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 2.0 | 30 |
| 2.5 | 48 |
| 11.0 | 82 |
| 11.5 | 99 |
| 12.0 | 99 |
| 12.1 | 15 |
| 14.0 | 15 |
Note: This gradient is a starting point and may require optimization based on the specific column and LC system used.[10]
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Collision Gas | Argon |
| Collision Energy | 24 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 15:0 Lyso-PC (sn-1 and sn-2) | 482.3 | 184.1 | 100 |
| 13:0 Lyso-PC (IS) | 454.3 | 184.1 | 100 |
Note: The precursor ion mass for 15:0 Lyso-PC is calculated based on its molecular weight of 481.6 g/mol ([M+H]⁺).[11] The product ion at m/z 184.1 is the characteristic phosphocholine fragment.[6]
Data Presentation and Results
The method's performance should be evaluated by constructing a calibration curve using a blank matrix (e.g., stripped plasma) spiked with known concentrations of 15:0 Lyso-PC standard.
Table 5: Example Calibration Curve and Quantitative Data
| Concentration (ng/mL) | 15:0 Lyso-PC Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 1,250 | 50,000 | 0.025 |
| 10 | 2,480 | 49,500 | 0.050 |
| 50 | 12,600 | 51,000 | 0.247 |
| 100 | 25,500 | 50,500 | 0.505 |
| 500 | 124,500 | 49,800 | 2.500 |
| 1000 | 251,000 | 50,200 | 5.000 |
This table presents illustrative data. A typical calibration curve should demonstrate linearity (R² > 0.99) over the desired concentration range.
Visualizations
5.1. Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Rising Lysophosphatidylcholine Levels Post-Hepatitis C Clearance [mdpi.com]
- 5. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. escholarship.org [escholarship.org]
- 11. 15:0 Lyso PC | 108273-89-8 | IEA27389 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: 15:0 Lyso PC Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 15:0 Lysophosphatidylcholine (Lyso PC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15:0 Lyso PC and why is it important in mass spectrometry analysis?
A1: this compound, or lysophosphatidylcholine with a 15-carbon pentadecanoyl fatty acid, is a type of lysophospholipid. While it is often found as a minor species in biological samples like plasma, it serves a critical role in mass spectrometry-based lipidomics.[1] Due to its rare natural occurrence, this compound is frequently used as an internal standard for the quantification of other lysophosphatidylcholine species.[2][3] Its chemical properties are representative of the Lyso PC class, making it an excellent tool for monitoring sample preparation efficiency and correcting for variations in instrument response.
Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A2: In positive ion mode electrospray ionization (ESI), this compound is typically detected as a protonated molecule [M+H]+. The characteristic fragmentation of lysophosphatidylcholines involves the neutral loss of the phosphocholine headgroup, resulting in a prominent product ion at m/z 184.[1][4][5] This specific transition is often used in precursor ion scanning or multiple reaction monitoring (MRM) assays for the targeted analysis of Lyso PCs.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
Q: I am not seeing a signal, or the signal for my this compound standard is very weak. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout your experimental workflow.[6] Here’s a step-by-step troubleshooting guide:
Possible Causes & Solutions:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: The chosen extraction method may not be optimal for lysophospholipids.
-
Recommendation: Employ a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction. For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is often effective.[7][8] Ensure complete phase separation for accurate collection of the lipid-containing layer.
-
-
Sample Degradation: Lysophospholipids can be susceptible to degradation.
-
Recommendation: Keep samples on ice during preparation and store extracts at -80°C if not analyzed immediately.
-
-
-
Mass Spectrometer Source Conditions:
-
Suboptimal Ionization: ESI parameters can significantly impact signal intensity.
-
Recommendation: Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.[1][5] A systematic evaluation of these parameters can enhance ionization efficiency.[9] The use of a solvent mixture like methanol/chloroform with an additive such as ammonium acetate can also improve signal.[1][5]
-
-
-
Instrumental Issues:
-
Contamination: The ion source or mass analyzer may be contaminated.
-
Recommendation: Perform routine cleaning and maintenance of the mass spectrometer as per the manufacturer's guidelines.
-
-
Detector Malfunction: The detector may not be functioning correctly.
-
Recommendation: Check the detector performance using a known standard. If no peaks are observed for any compound, there may be an issue with the detector or the sample path to the detector.[6]
-
-
Issue 2: In-source Fragmentation and Misidentification
Q: I am observing unexpected peaks in my this compound analysis that could be misinterpreted as other lipids. What is causing this and how can I prevent it?
A: This is likely due to in-source fragmentation (ISF), a well-documented artifact in lipidomics where lipids fragment within the ion source of the mass spectrometer.[10][11][12] Lysophosphatidylcholines are particularly prone to ISF.[9]
Mechanism of In-Source Fragmentation for Lyso PC:
In the ion source, Lyso PCs can fragment, leading to the generation of ions with mass-to-charge ratios identical to other lipid species. For instance, a Lyso PC can lose its choline headgroup and be misidentified as a lysophosphatidylethanolamine (LPE) or a free fatty acid.[10][12] This can lead to false positives and inaccurate quantification.[11]
Strategies to Minimize In-Source Fragmentation:
-
Optimization of ESI Source Parameters: Carefully tune the electrospray ionization (ESI) source parameters to use the minimum energy required for efficient ionization, which will in turn reduce in-source fragmentation.[9]
-
Chromatographic Separation: The use of liquid chromatography (LC) prior to mass spectrometry is highly recommended. By separating different lipid classes before they enter the mass spectrometer, you can distinguish between true endogenous lipids and in-source fragments based on their retention times.[12]
-
Tandem Mass Spectrometry (MS/MS): Employing MS/MS techniques like precursor ion scanning for the characteristic m/z 184 fragment of the phosphocholine headgroup can help to specifically detect Lyso PCs and reduce the chances of misidentification.[4]
Issue 3: Inaccurate Quantification of this compound
Q: My quantitative results for this compound are inconsistent and show high variability. How can I improve the accuracy and precision of my measurements?
A: Accurate quantification in lipidomics is challenging due to factors like ion suppression and variations in ionization efficiency.
Key Considerations for Accurate Quantification:
-
Internal Standards:
-
Recommendation: The use of an appropriate internal standard is crucial. For quantifying other Lyso PC species, a non-endogenous odd-chain Lyso PC like 17:0 Lyso PC or a deuterated analog is often preferred to this compound if 15:0 is endogenously present, even at low levels.[13] The internal standard should be added at the very beginning of the sample preparation process to account for variations in extraction efficiency and instrument response.[1]
-
-
Matrix Effects:
-
Explanation: The presence of other molecules in the sample matrix can enhance or suppress the ionization of the analyte of interest.
-
Recommendation: Prepare calibration curves in a matrix that closely matches your study samples to compensate for matrix effects. Chromatographic separation can also help to reduce ion suppression by separating the analyte from co-eluting matrix components.[14]
-
-
Linearity and Dynamic Range:
-
Recommendation: Establish the linear range of your assay by running a calibration curve with varying concentrations of your this compound standard. Ensure that your sample concentrations fall within this linear range for accurate quantification.
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for this compound Analysis
This protocol is a modified version of the Bligh-Dyer method, commonly used for plasma lipid extraction.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add the internal standard (e.g., a known amount of 13:0 Lyso PC or 19:0 Lyso PC).[1]
-
Add 1 mL of methanol and 0.5 mL of chloroform.
-
Vortex the mixture thoroughly for 1 minute.
-
Sonicate the sample for 30 minutes.
-
Add another 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 3:1 with 10 mmol/L ammonium acetate).[1][5]
Quantitative Data Summary
Table 1: Common Adducts and Fragments of this compound in ESI-MS
| Ion Type | m/z (calculated) | Description |
| Precursor Ions | ||
| [M+H]+ | 482.3 | Protonated molecule |
| [M+Na]+ | 504.3 | Sodium adduct |
| [M+K]+ | 520.4 | Potassium adduct |
| Product Ions (from [M+H]+) | ||
| m/z 184.1 | 184.1 | Phosphocholine headgroup |
| m/z 104.1 | 104.1 | Choline fragment |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Strategies to mitigate in-source fragmentation.
References
- 1. ovid.com [ovid.com]
- 2. researchmap.jp [researchmap.jp]
- 3. scispace.com [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15:0 Lyso PC Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for the detection of 15:0 Lysophosphatidylcholine (15:0 Lyso PC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental detection of this compound, helping you to identify and resolve common problems.
Question: Why is the signal intensity for this compound consistently low or even absent?
Answer: A weak or non-existent signal for this compound can be attributed to several factors throughout the analytical workflow. Here are potential causes and their corresponding solutions:
-
Inefficient Sample Extraction: The recovery of this compound from the sample matrix may be poor.
-
Solution: Employ a robust lipid extraction method. A widely used technique is the Bligh-Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. For plasma or serum samples, a simple protein precipitation with a high percentage of methanol can also be effective. Ensure that the pH of the extraction solvent is suitable to maintain the charge state of this compound for optimal recovery.
-
-
Ion Suppression from Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2][3] Phospholipids are common culprits for matrix effects in lipidomics.[2][4][5]
-
Solution: Improve the sample cleanup process to remove interfering matrix components. Solid-phase extraction (SPE) can be a valuable step after the initial liquid-liquid extraction. Additionally, optimizing the chromatographic separation to resolve this compound from the bulk of other phospholipids is crucial.[6] Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can effectively separate lipids by class, reducing co-elution issues.[7]
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings will directly impact signal intensity.
-
Solution: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[8] For this compound, electrospray ionization (ESI) in positive ion mode is typically used. Optimize key parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the specific Multiple Reaction Monitoring (MRM) transition of this compound. The characteristic transition for lysophosphatidylcholines is the precursor ion [M+H]⁺ fragmenting to the phosphocholine headgroup product ion at m/z 184.1.[9][10][11]
-
-
Analyte Degradation: this compound can be susceptible to degradation if samples are not handled or stored properly.
-
Solution: Store samples at -80°C to minimize enzymatic and chemical degradation.[12] Avoid repeated freeze-thaw cycles. During sample preparation, keep samples on ice as much as possible.
-
Question: What is causing the high background noise in my chromatogram?
Answer: High background noise can significantly decrease the signal-to-noise ratio, making it difficult to detect low-abundance analytes like this compound.[3] Common sources of high background noise include:
-
Contaminated Solvents or Reagents: Impurities in solvents, buffers, or other reagents can introduce a high chemical background.
-
Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases.[13] Filter all mobile phases before use.
-
-
System Contamination: Residue from previous samples, column bleed, or contaminants from the LC system can contribute to a noisy baseline.[3]
-
Solution: Regularly flush the LC system and mass spectrometer. Inject blank samples between real samples to check for carryover.[8] If column bleed is suspected, consider conditioning the column or replacing it.
-
-
Matrix Effects: In addition to ion suppression, matrix components can also contribute to a higher baseline noise.
-
Solution: As with ion suppression, improved sample cleanup and chromatographic separation are key to reducing matrix-related noise.[6]
-
Question: My this compound peak is showing significant tailing or fronting. What could be the cause?
Answer: Poor peak shape can compromise both qualitative identification and quantitative accuracy.
-
Column Overload: Injecting too much of the sample extract onto the column can lead to peak fronting.
-
Solution: Dilute the sample extract before injection or reduce the injection volume.[13]
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing.
-
Solution: Ensure that the mobile phase composition, particularly the pH and any additives, is optimized to minimize these interactions. For example, the addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for many compounds in reversed-phase chromatography.[14]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Ideally, the sample should be dissolved in the initial mobile phase.[13] If this is not possible, the volume of the injection should be kept as small as possible.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
1. What is the typical MRM transition for this compound?
The most common MRM transition for this compound in positive ion mode ESI-MS/MS is the precursor ion of [M+H]⁺ at m/z 482.3, which fragments to the characteristic phosphocholine headgroup product ion at m/z 184.1.[10] Minor product ions, such as m/z 104.1, may also be observed.[10]
2. What type of chromatography is best suited for this compound analysis?
Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used. HILIC is particularly advantageous as it allows for the separation of lipids based on the polarity of their headgroups, which can help to separate lysophosphatidylcholines as a class from other lipids, thereby reducing matrix effects.[7]
3. How should I prepare my plasma/serum samples for this compound analysis?
A common and effective method is protein precipitation using a cold solvent like methanol.[15] For a more thorough cleanup, a liquid-liquid extraction using a chloroform:methanol mixture is often employed.[16] It is crucial to include an internal standard, such as a deuterated or odd-chain Lyso PC (e.g., 17:0 Lyso PC), early in the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects.[17][18]
4. What are the key considerations for the mobile phase composition?
The choice of mobile phase will depend on the type of chromatography being used.
-
For HILIC, a typical mobile phase system consists of an organic solvent like acetonitrile and an aqueous buffer. The gradient starts with a high percentage of the organic solvent, and the aqueous component is gradually increased.
-
For reversed-phase chromatography, a gradient of water and an organic solvent such as methanol or acetonitrile is common. Adding a modifier like ammonium formate or formic acid to the mobile phase can improve peak shape and ionization efficiency.[19][20][21] The concentration of these additives should be optimized, as high concentrations can lead to ion suppression.[14][22]
5. How can I minimize matrix effects?
Matrix effects are a significant challenge in bioanalysis.[1][2] To mitigate them:
-
Use a robust sample preparation method with effective cleanup steps.[6]
-
Optimize chromatographic separation to resolve this compound from co-eluting interferences.[5]
-
Employ a stable isotope-labeled internal standard that co-elutes with the analyte.
-
Dilute the sample if the concentration of this compound is high enough to be detected after dilution.[6]
Experimental Protocols & Data
Table 1: Sample Preparation Protocol for this compound from Plasma
| Step | Procedure | Details |
| 1 | Sample Thawing | Thaw plasma samples on ice. |
| 2 | Internal Standard Spiking | Add an appropriate amount of a suitable internal standard (e.g., 17:0 Lyso PC-d5) to each plasma sample.[17] |
| 3 | Protein Precipitation & Lipid Extraction | Add 10 volumes of cold methanol to the plasma sample. |
| 4 | Vortexing | Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. |
| 5 | Incubation | Place the samples on ice for 10 minutes to facilitate complete protein precipitation. |
| 6 | Centrifugation | Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C. |
| 7 | Supernatant Collection | Carefully collect the supernatant, which contains the extracted lipids, without disturbing the protein pellet. |
| 8 | Solvent Evaporation | Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator. |
| 9 | Reconstitution | Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase of your LC-MS system. |
Table 2: Representative LC-MS/MS Parameters for this compound Detection
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | HILIC Column (e.g., Silica, Diol) | Provides good separation of lipid classes.[2][7] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Organic mobile phase for HILIC. |
| Mobile Phase B | Water with 0.1% Formic Acid | Aqueous mobile phase for HILIC. |
| Gradient | Start with high %A, ramp down to a lower %A | Elutes lipids based on polarity. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical LC. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Lyso PCs readily form [M+H]⁺ ions.[9] |
| MRM Transition | 482.3 -> 184.1 m/z | Precursor [M+H]⁺ to characteristic phosphocholine fragment.[10] |
| Dwell Time | 50 - 100 ms | Balances sensitivity and the number of points across the peak. |
| Capillary Voltage | 3 - 4 kV | Optimized for stable spray and good ionization. |
| Cone Voltage | 20 - 40 V | Optimized for ion transmission. |
| Collision Energy | 20 - 30 eV | Optimized for the fragmentation of the precursor ion.[11] |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. littlemsandsailing.com [littlemsandsailing.com]
- 2. tandfonline.com [tandfonline.com]
- 3. zefsci.com [zefsci.com]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
- 11. ovid.com [ovid.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Expanding lipidome coverage using LC-MS/MS data-dependent acquisition with automated exclusion list generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
15:0 Lyso PC sample stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 15:0 Lyso PC (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least one year.[1][2]
Q2: How should I store this compound in solution?
It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability. If you must prepare a stock solution in an organic solvent, it is best to prepare it fresh. For short-term storage of stock solutions in organic solvents like chloroform-methanol, store at -20°C and protect from light.
Q3: What solvents can I use to dissolve this compound?
This compound is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For biological experiments, aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2).
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for lysophosphatidylcholines in aqueous solutions is hydrolysis. This can be influenced by pH and temperature. Enzymatically, this compound is a substrate for the enzyme autotaxin (ATX), which hydrolyzes it to form lysophosphatidic acid (LPA) and choline.[3][4][5][6]
Q5: How do factors like pH and freeze-thaw cycles affect the stability of this compound?
-
pH: Lysophosphatidylcholines are susceptible to hydrolysis, which can be accelerated at non-neutral pH. Acidic conditions can lead to the degradation of similar phospholipids.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided for solutions containing this compound as they can affect the integrity of lipid suspensions. It is advisable to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Stability |
| Form | Crystalline Solid | Store as supplied. | At least 1 year.[1][2] |
| Temperature | -20°C | Optimal for long-term storage. | High |
| 4°C | Not recommended for long-term storage. | Low | |
| Room Temperature | Not recommended for storage. | Very Low | |
| Solvent | Aqueous Buffer (e.g., PBS) | Prepare fresh for immediate use. | Not recommended for storage beyond one day. |
| Organic Solvent (e.g., Chloroform/Methanol) | Store at -20°C, protect from light. | Moderate (short-term) | |
| pH | Neutral (around 7.0) | Recommended for aqueous solutions. | Higher |
| Acidic or Alkaline | Can accelerate hydrolysis. | Lower | |
| Freeze-Thaw | Multiple Cycles | Avoid for solutions. | Can lead to degradation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., LC-MS) | Sample degradation due to improper storage. | Ensure solid this compound is stored at -20°C and aqueous solutions are prepared fresh. Use a deuterated internal standard (e.g., this compound-d5) for quantification to account for sample processing variability. |
| Contamination of the sample or LC-MS system. | Filter all samples and standards before injection. Regularly clean the LC-MS system, including the ion source. | |
| Poor peak shape (tailing, broadening, splitting). | Check for column contamination or voids. Ensure the injection solvent is not stronger than the mobile phase. | |
| Low signal intensity in LC-MS analysis | Ion suppression from other phospholipids in the sample matrix. | Implement a sample preparation method to remove interfering phospholipids, such as solid-phase extraction (SPE) with a product like HybridSPE®-Phospholipid. |
| Improper mass spectrometry settings. | Optimize MS parameters, including ionization mode (positive ion mode is typically used for LPCs) and collision energy for MS/MS. | |
| Difficulty dissolving this compound | Incorrect solvent or insufficient mixing. | Use recommended solvents like chloroform:methanol for stock solutions. For aqueous solutions, gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure to assess the stability of this compound under specific stress conditions, such as elevated temperature or non-neutral pH.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
2. Preparation of Stability Samples:
- For thermal stability, dispense aliquots of the stock solution into vials, evaporate the solvent under a stream of nitrogen, and reconstitute in the desired aqueous buffer (e.g., PBS, pH 7.4).
- For pH stability, prepare a set of buffers at different pH values (e.g., pH 4, 7, 9). Reconstitute the dried this compound in each buffer.
3. Incubation:
- Place the vials for thermal stability testing in a temperature-controlled environment (e.g., 37°C).
- Keep the pH stability samples at a constant temperature (e.g., 4°C or room temperature).
4. Time Points:
- Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Immediately upon collection, quench any degradation by adding a protein precipitation agent like ice-cold methanol and store at -80°C until analysis.
5. Sample Analysis by LC-MS/MS:
- Thaw samples and centrifuge to pellet any precipitates.
- Transfer the supernatant to a new tube.
- Add a known concentration of a suitable internal standard (e.g., this compound-d5).
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
- Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA and Autotaxin: Novel Regulators of Lymphocyte Trafficking and Airway Inflammation - Projects - Georas Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 7. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15:0 LysoPC in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of 15:0 Lysophosphatidylcholine (LysoPC) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 15:0 LysoPC?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of the ionization efficiency of an analyte, such as 15:0 LysoPC, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis. For 15:0 LysoPC, a major cause of matrix effects, particularly ion suppression, is the high concentration of other phospholipids in biological samples like plasma and serum.[1][2]
Q2: How can I determine if my 15:0 LysoPC analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method (Quantitative): This method compares the signal response of 15:0 LysoPC in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method (Qualitative): A constant flow of a 15:0 LysoPC standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused 15:0 LysoPC indicates ion suppression or enhancement at that specific retention time.
Q3: What is the most common MRM transition for the analysis of 15:0 LysoPC?
A3: For positive ion mode electrospray ionization (ESI), the most common multiple reaction monitoring (MRM) transition for lysophosphatidylcholines is the precursor ion scan of m/z 184, which is a specific fragment of the phosphocholine headgroup.[3][4] Therefore, for 15:0 LysoPC (molecular weight approximately 481.6 g/mol ), the MRM transition would be m/z 482.3 → 184.
Q4: What type of internal standard is best for quantifying 15:0 LysoPC?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as 15:0 LysoPC-d7. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and ionization variability, thus providing the most accurate correction.[5][6] If a SIL IS is unavailable, a structurally similar odd-chain LysoPC that is not naturally present in the sample, such as 13:0 LysoPC or 19:0 LysoPC, can be used.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity for 15:0 LysoPC | Ion suppression from co-eluting phospholipids. | 1. Optimize Sample Preparation: Switch to a more rigorous sample preparation method to remove interfering phospholipids (e.g., from Protein Precipitation to Solid-Phase Extraction).2. Improve Chromatographic Separation: Modify the LC gradient to better separate 15:0 LysoPC from the bulk of other phospholipids.3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Note that the 15:0 LysoPC concentration must remain above the limit of detection. |
| Poor reproducibility of results | Inconsistent matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and freeze-thaw cycles.[4] |
| High background noise in the chromatogram | Incomplete removal of matrix components. | 1. Incorporate a Column Wash Step: Add a robust wash step at the end of each chromatographic run to elute highly retained contaminants.2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. |
| Peak tailing or splitting for 15:0 LysoPC | Column overload or interaction with active sites on the column. | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract.2. Check Column Health: The column may be degraded or contaminated. Replace if necessary. |
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their effectiveness in phospholipid removal.
| Sample Preparation Method | Principle | Advantage | Disadvantage | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects.[7][8] | Low |
| Liquid-Liquid Extraction (LLE) | Lipids are partitioned between an aqueous and an immiscible organic solvent (e.g., Bligh and Dyer, Folch methods). | More effective at removing salts and some polar interferences than PPT. | Can be labor-intensive and may have lower recovery for more polar lipids. | Moderate |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts and allows for fractionation of lipid classes.[9] | Requires method development and can be more expensive than PPT or LLE. | High |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids by a zirconia-based sorbent. | Simple workflow similar to PPT but with high phospholipid removal efficiency.[2][10] | More expensive than standard PPT. | Very High |
Experimental Protocols
Sample Preparation: Modified Bligh and Dyer Liquid-Liquid Extraction
This protocol is a widely used method for extracting lipids from biological fluids.[3][11]
-
To 20 µL of plasma or serum in a glass tube, add the internal standard solution (e.g., 13:0 LysoPC and 19:0 LysoPC).[4]
-
Add 750 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., methanol:chloroform 3:1 with 10 mM ammonium acetate).[3]
LC-MS/MS Analysis of 15:0 LysoPC
This is a general protocol for the analysis of LysoPCs. Parameters should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[12]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[12]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for 15:0 LysoPC: Precursor ion m/z 482.3 → Product ion m/z 184.
-
Dwell Time: 50-100 ms
-
Cone Voltage: ~30-40 V (optimize for your instrument)[3]
-
Collision Energy: ~20-25 eV (optimize for your instrument)[3]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS [jove.com]
- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In-Source Fragmentation of 15:0 Lyso PC: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 15:0 Lyso PC (1-pentadecanoyl-sn-glycero-3-phosphocholine), accurate analysis is paramount. A common hurdle in the mass spectrometric analysis of this and other lysophosphatidylcholines is in-source fragmentation (ISF). This phenomenon can lead to misidentification of analytes and inaccurate quantification, ultimately impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help you address and mitigate the challenges of in-source fragmentation.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to identifying and resolving issues related to the in-source fragmentation of this compound during LC-MS analysis.
Problem: I am observing unexpected peaks in my mass spectrum that could be fragments of this compound.
Question: How can I confirm if the observed peaks are due to in-source fragmentation?
Answer:
-
Analyze the Mass-to-Charge Ratio (m/z): In-source fragmentation of lysophosphatidylcholines (LPCs) like this compound typically follows predictable pathways. In negative ion mode, a common fragment results from the demethylation of the choline headgroup ([M-15]⁻)[1]. This fragment can be mistaken for a lysophosphatidylethanolamine (LPE) with two additional carbons in its fatty acid chain. Another common fragmentation pathway is the neutral loss of the entire choline headgroup, or the generation of a free fatty acid fragment[1].
-
Chromatographic Co-elution: A key indicator of in-source fragmentation is the co-elution of the precursor ion (this compound) and its suspected fragment ions. If these peaks appear at the same retention time, it strongly suggests that the fragmentation is occurring in the ion source rather than being a result of separate analytes.
-
Varying Cone/Declustering Voltage: Perform a series of injections while systematically varying the cone voltage (also known as declustering potential or fragmentor voltage) and keeping other source parameters constant. A decrease in the intensity of the suspected fragment peak relative to the precursor ion at lower cone voltages is a strong indication of in-source fragmentation.
Problem: My quantitative results for this compound are inconsistent and lower than expected.
Question: Could in-source fragmentation be affecting the quantification of my target analyte?
Answer:
Yes, in-source fragmentation directly impacts quantification by reducing the abundance of the precursor ion, leading to an underestimation of its concentration[1]. The energy that causes fragmentation is applied in the ion source before the mass analyzer, meaning that a portion of your analyte is breaking apart before it can be detected as the intact molecule.
Question: What are the primary instrument parameters I should adjust to reduce in-source fragmentation?
Answer:
The two most critical parameters to optimize are the cone voltage and the source temperature .
-
Cone Voltage/Declustering Potential: This voltage is applied in the intermediate pressure region of the mass spectrometer and is a major contributor to ISF. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation upon collision with gas molecules[2].
-
Troubleshooting Step: Gradually decrease the cone voltage in increments (e.g., 5-10 V per run) and monitor the intensity of the this compound precursor ion and its fragment ions. The optimal setting will maximize the precursor ion signal while minimizing the fragment ion signals.
-
-
Source Temperature: Higher source temperatures can provide excess thermal energy to the analyte ions, promoting fragmentation[3].
-
Troubleshooting Step: Reduce the source temperature in increments (e.g., 10-20 °C per run) and observe the effect on the precursor and fragment ion intensities. Be mindful that excessively low temperatures can lead to incomplete desolvation and a decrease in overall signal intensity.
-
Question: Besides instrument settings, are there other experimental strategies to mitigate in-source fragmentation?
Answer:
Absolutely. The use of liquid chromatography (LC) prior to mass spectrometry is a crucial strategy. LC separates different lipid species based on their physicochemical properties. This separation can help to resolve this compound from other isobaric compounds that might interfere with its detection. More importantly, it can help to distinguish between a true endogenous lipid and an in-source fragment, as the fragment will have the same retention time as its precursor, while a genuine isobaric lipid will likely have a different retention time[1].
Data Presentation: Impact of Source Parameters on In-Source Fragmentation
The following tables provide a summary of the expected trends in in-source fragmentation of a generic lysophosphatidylcholine as a function of key mass spectrometer source parameters. The percentage of fragmentation is calculated as (Intensity of Fragment Ion) / (Intensity of Precursor Ion + Intensity of Fragment Ion) * 100%.
Table 1: Effect of Cone Voltage on Lyso PC In-Source Fragmentation
| Cone Voltage (V) | Precursor Ion Intensity (Arbitrary Units) | Fragment Ion Intensity (Arbitrary Units) | Percent Fragmentation (%) |
| 20 | 950,000 | 50,000 | 5.0 |
| 30 | 850,000 | 150,000 | 15.0 |
| 40 | 650,000 | 350,000 | 35.0 |
| 50 | 400,000 | 600,000 | 60.0 |
| 60 | 200,000 | 800,000 | 80.0 |
Table 2: Effect of Source Temperature on Lyso PC In-Source Fragmentation
| Source Temperature (°C) | Precursor Ion Intensity (Arbitrary Units) | Fragment Ion Intensity (Arbitrary Units) | Percent Fragmentation (%) |
| 100 | 900,000 | 100,000 | 10.0 |
| 120 | 800,000 | 200,000 | 20.0 |
| 140 | 600,000 | 400,000 | 40.0 |
| 160 | 350,000 | 650,000 | 65.0 |
| 180 | 150,000 | 850,000 | 85.0 |
Experimental Protocols
Detailed Methodology for LC-MS Analysis of this compound with Minimized In-Source Fragmentation
This protocol outlines a general approach for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), with specific considerations for minimizing in-source fragmentation.
1. Sample Preparation:
-
Lipid extraction from the biological matrix should be performed using a standard method such as a modified Bligh-Dyer or Folch extraction.
-
The final lipid extract should be reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of lysophosphatidylcholines.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the lipids.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is recommended.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions (Emphasis on Minimizing ISF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of LPCs, often as [M+H]⁺ adducts.
-
Source Temperature: Start with a lower source temperature (e.g., 100-120 °C) and optimize based on signal intensity and fragmentation.
-
Cone Voltage (Declustering Potential/Fragmentor Voltage): Begin with a low setting (e.g., 20-30 V). This is a critical parameter for minimizing ISF. Fine-tune this parameter by infusing a standard of this compound and observing the precursor and fragment ion intensities at different voltage settings.
-
Capillary Voltage: Typically set between 3.0 and 4.0 kV.
-
Gas Flow Rates (Nebulizer, Heater, Curtain): Optimize these according to the manufacturer's recommendations for the given flow rate.
-
Data Acquisition: Acquire data in full scan mode to observe all ions and in a targeted MS/MS mode (product ion scan or multiple reaction monitoring) for specific quantification of this compound. The characteristic product ion for LPCs is often the phosphocholine headgroup at m/z 184.1.
Mandatory Visualizations
Caption: In-source fragmentation pathways of this compound.
Caption: Troubleshooting workflow for addressing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A1: In-source fragmentation is a process that occurs in the ion source of a mass spectrometer where a molecule breaks apart before it is mass analyzed[1]. This is often caused by excess energy from high temperatures or voltages in the source, leading to the generation of fragment ions that can complicate data analysis.
Q2: Why is this compound prone to in-source fragmentation?
A2: Lysophosphatidylcholines, including this compound, have a charged phosphocholine headgroup that can be labile under certain electrospray ionization conditions. The bonds within the headgroup and the ester bond linking the fatty acid can break when subjected to high energy, leading to characteristic fragmentation patterns[4].
Q3: Can in-source fragmentation lead to false positives in my lipidomics data?
A3: Yes. A major issue with ISF is that the fragment ions can have the same mass-to-charge ratio as other endogenous lipids. For example, a common fragment of an LPC can be misidentified as a lysophosphatidylethanolamine (LPE)[1][4]. Without careful analysis of retention times and fragmentation patterns, this can lead to the incorrect identification and reporting of lipids that are not actually present in the sample.
Q4: Is it possible to completely eliminate in-source fragmentation?
A4: While it may not be possible to eliminate ISF entirely for all analytes and instrument conditions, it can be significantly minimized to a point where it does not adversely affect the quality of your data. Careful optimization of source parameters, particularly cone voltage and source temperature, is key to achieving this.
Q5: How does liquid chromatography help in dealing with in-source fragmentation?
A5: Liquid chromatography separates molecules based on their chemical properties before they enter the mass spectrometer. This is beneficial in two main ways. First, it can separate true isobaric compounds (molecules with the same mass but different structures) from your analyte of interest. Second, it helps to confirm ISF because the in-source fragments will have the same retention time as their parent molecule. If you observe a potential fragment at the same retention time as this compound, it is highly likely to be an in-source fragment.
Q6: What are the most common fragment ions I should look for from this compound?
A6: The most common fragments to look for are:
-
The loss of a methyl group from the choline headgroup ([M-15]⁻ in negative mode).
-
The neutral loss of the entire phosphocholine headgroup.
-
The free fatty acid (pentadecanoic acid) fragment.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 15:0 Lysophosphatidylcholine (Lyso PC)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the selection of appropriate internal standards for the accurate quantification of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in accurately quantifying this compound?
Accurate quantification of this compound can be challenging due to several factors. The most significant challenges include compensating for analyte loss during sample extraction and accounting for variations in ionization efficiency in the mass spectrometer, often referred to as matrix effects. The selection of an appropriate internal standard (IS) is the most critical step to mitigate these issues. An ideal IS should co-elute with the analyte and exhibit similar ionization and fragmentation behavior.
Q2: What are the key characteristics of a suitable internal standard for this compound?
A suitable internal standard for this compound should possess the following characteristics:
-
Structural Similarity: It should be a lysophosphatidylcholine to mimic the chemical and physical properties of this compound during extraction and analysis.
-
Distinguishable Mass: The IS must have a different mass-to-charge ratio (m/z) from the analyte so that it can be distinguished by the mass spectrometer.
-
Not Endogenously Present: The selected IS should not be naturally present in the biological samples being analyzed.
-
Commercial Availability: The internal standard must be readily available in a pure form.
Q3: Which internal standards are recommended for the quantification of this compound?
For the quantification of this compound, the most highly recommended internal standards are stable isotope-labeled (e.g., deuterated) versions of the analyte itself or odd-chain lysophosphatidylcholines.
-
Stable Isotope-Labeled this compound (e.g., 15:0-d4 Lyso PC): This is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it accurately reflects the analyte's behavior during sample preparation and analysis.
-
Odd-Chain Lyso PCs (e.g., 13:0 Lyso PC, 17:0 Lyso PC, 19:0 Lyso PC): These are excellent alternatives as they are structurally very similar to this compound but are not typically found in biological samples. Their similar structure leads to comparable extraction recovery and ionization response.
Troubleshooting Guide
Problem 1: High variability in results between sample replicates.
High variability is often a sign of inconsistent sample preparation or matrix effects.
-
Root Cause: The chosen internal standard may not be adequately compensating for inconsistencies during the extraction process or for sample-to-sample variations in ionization suppression or enhancement.
-
Solution:
-
Review your IS choice: If you are not using a stable isotope-labeled or an odd-chain Lyso PC, consider switching to one of these. 17:0 Lyso PC is a commonly used and effective internal standard for the Lyso PC class.
-
Optimize extraction protocol: Ensure your extraction protocol is robust and reproducible. The internal standard should be added at the very beginning of the sample preparation process to account for all extraction steps.
-
Evaluate matrix effects: Perform a post-extraction addition experiment to assess the extent of matrix effects in your samples.
-
Problem 2: Poor linearity in the calibration curve.
-
Root Cause: This can be caused by an inappropriate concentration of the internal standard, detector saturation, or the IS not behaving similarly to the analyte across the concentration range.
-
Solution:
-
Optimize IS concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.
-
Check for detector saturation: If the signal for your highest calibration point is flattening, you may need to dilute your samples or reduce the injection volume.
-
Verify IS performance: Ensure the internal standard signal is consistent across all calibration points and samples. A drifting IS signal can lead to poor linearity.
-
Problem 3: The chosen internal standard is detected in the biological samples.
-
Root Cause: The selected internal standard is endogenously present in the samples, which will lead to inaccurate quantification.
-
Solution:
-
Analyze a blank sample: Prepare and analyze a sample matrix without the addition of the internal standard to confirm its presence.
-
Choose a different IS: If the IS is present, you must select a different one. For example, if you observe endogenous 17:0 Lyso PC, consider switching to 13:0 Lyso PC or 19:0 Lyso PC, or ideally, a stable isotope-labeled standard.
-
Quantitative Data Summary
The selection of an internal standard is critical for achieving accurate and precise quantification. The following table summarizes the performance of commonly used internal standards for Lyso PC quantification.
| Internal Standard Type | Common Examples | Pros | Cons | Typical Performance |
| Stable Isotope-Labeled | 15:0-d4 Lyso PC, 16:0-d4 Lyso PC | - Highest accuracy and precision- Perfectly mimics the analyte | - Can be more expensive- Not available for all Lyso PC species | Recovery: >95%R²: >0.99 |
| Odd-Chain Lyso PC | 13:0 Lyso PC, 17:0 Lyso PC, 19:0 Lyso PC | - Good accuracy and precision- Not endogenously present- Cost-effective | - May not perfectly mimic the analyte if there is a large difference in chain length | Recovery: 85-95%R²: >0.99 |
| Other Lyso PC | 12:0 Lyso PC, 14:0 Lyso PC | - Inexpensive- Readily available | - May be endogenously present- Less accurate due to differences in properties | Recovery: 70-90%R²: >0.98 |
Experimental Protocols
Protocol: Lipid Extraction from Plasma for Lyso PC Analysis
This protocol is a standard method for the extraction of lipids, including Lyso PCs, from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 17:0 Lyso PC in methanol) to 100 µL of each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of cold methanol to each sample. Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification using an internal standard.
Validation & Comparative
15:0 LysoPC: A Comparative Guide to its Validation as a Diagnostic Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15:0 Lysophosphatidylcholine (15:0 LysoPC) as a diagnostic biomarker against other alternatives, supported by experimental data. It delves into the performance metrics, experimental protocols for validation, and the underlying signaling pathways.
Executive Summary
15:0 LysoPC, a lysophospholipid, has emerged as a promising biomarker for various pathological conditions, including hypercholesterolemia, ovarian cancer, and inflammatory diseases. Its levels in biological fluids, such as serum and plasma, have been shown to correlate with disease states, offering potential for early diagnosis and monitoring. This guide presents a comparative analysis of its diagnostic performance against established and alternative biomarkers, details the methodologies for its quantification, and illustrates its biological context through signaling pathway diagrams.
Comparative Performance of 15:0 LysoPC
The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). The following tables summarize the performance of 15:0 LysoPC in comparison to other biomarkers across different diseases.
Hypercholesterolemia
In the context of hypercholesterolemia, 15:0 LysoPC has been identified as a potential biomarker. When combined with LysoPE 18:2, it demonstrated good predictive power for hypercholesterolemia.[1]
| Biomarker / Model | AUC | Sensitivity | Specificity | Accuracy |
| 15:0 LysoPC & LysoPE 18:2 | 0.777 | - | - | 70.4% |
Data from a study on human hypercholesterolemia.[1]
Ovarian Cancer
Studies have explored the potential of a panel of phospholipids, including 15:0 LysoPC, to supplement the diagnostic accuracy of the established biomarker CA125, particularly in cases where CA125 levels are not elevated. One study highlighted that a model incorporating multiple phospholipids, including 15:0 LPC, improved the identification of early-stage ovarian cancer cases from 65% (based on CA125 alone) to 82%.[2]
| Biomarker | Condition | AUC | Sensitivity | Specificity |
| CA125 (≥35 U/ml) | Ovarian Cancer (Overall) | 0.92 | 77.0% | 93.8% |
| CA125 | Early-Stage Ovarian Cancer | - | 65% | - |
| Phospholipid Model (including 15:0 LPC) | Early-Stage Ovarian Cancer | - | 82% | - |
Performance of CA125 is based on a large primary care cohort study.[3][4] The improvement with the phospholipid model is from a separate study on women with suspected ovarian cancer.[2]
Inflammatory Conditions
In inflammatory bowel disease (IBD), lower levels of several lysophosphatidylcholine species, including 15:0 LysoPC, have been observed in patients with high fecal calprotectin levels, a marker of intestinal inflammation. This suggests an inverse correlation with disease activity.[5] Similarly, in obesity, a state of chronic low-grade inflammation, 15:0 LysoPC levels show a significant negative correlation with C-reactive protein (CRP), a well-established inflammatory marker.[6]
| Biomarker | Correlation with Inflammatory Marker (CRP/Calprotectin) |
| 15:0 LysoPC | Negative |
| Other LPCs (e.g., 18:1, 18:2) | Negative |
Data from studies on inflammatory bowel disease and obesity.[5][6]
Experimental Protocols for Biomarker Validation
Accurate and reproducible quantification of 15:0 LysoPC is crucial for its validation as a diagnostic biomarker. The most common analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation: Lipid Extraction
A common and efficient method for extracting lysophospholipids from plasma or serum is protein precipitation followed by liquid-liquid extraction.
-
Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of cold methanol containing an internal standard (e.g., a deuterated or odd-chain LysoPC like 17:0 LysoPC). Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for at least 2 hours to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and isopropanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted lipid extract is then analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and ammonium formate (e.g., 10 mM).
-
Mobile Phase B: A mixture of acetonitrile and isopropanol (e.g., 90:10, v/v) with the same additives as mobile phase A.
-
Gradient Elution: A gradient program is used to separate the different lipid species. For example, starting with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of lysophosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantifying known compounds. The precursor ion for 15:0 LysoPC is m/z 482.3, and a characteristic product ion is m/z 184.1 (the phosphocholine headgroup).
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Lysophosphatidylcholine Signaling Pathways
Lysophosphatidylcholines, including 15:0 LysoPC, exert their biological effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) like G2A and GPR4, and Toll-like receptors (TLRs) such as TLR2 and TLR4. This activation triggers downstream signaling cascades that are involved in inflammatory responses and other cellular processes.[7][8][9][10][11][12]
Caption: Signaling pathways activated by 15:0 LysoPC.
Experimental Workflow for Biomarker Validation
The process of validating 15:0 LysoPC as a biomarker involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for 15:0 LysoPC biomarker validation.
Conclusion
15:0 LysoPC shows considerable promise as a diagnostic biomarker for a range of diseases. Its performance, particularly as part of a biomarker panel, can enhance the diagnostic accuracy beyond that of some established markers. However, further large-scale validation studies are necessary to firmly establish its clinical utility. The standardized experimental protocols outlined in this guide provide a framework for such validation efforts, ensuring data comparability and reliability. The elucidation of its signaling pathways offers insights into the molecular mechanisms underlying its association with disease, paving the way for potential therapeutic interventions.
References
- 1. repositori.udl.cat [repositori.udl.cat]
- 2. Measurement of Phospholipids May Improve Diagnostic Accuracy in Ovarian Cancer | PLOS One [journals.plos.org]
- 3. The diagnostic performance of CA125 for the detection of ovarian and non-ovarian cancer in primary care: A population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diagnostic performance of CA125 for the detection of ovarian and non-ovarian cancer in primary care: a population-based cohort study [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss | PLOS One [journals.plos.org]
- 7. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Dichotomy of Saturated Lysophosphatidylcholines in Metabolic Syndrome: A Comparative Analysis of 15:0 Lyso PC and 16:0 Lyso PC
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. At the molecular level, alterations in lipid metabolism are increasingly recognized as key drivers of this complex disorder. Among the vast array of lipid species, lysophosphatidylcholines (LPCs) have emerged as critical signaling molecules with divergent roles in metabolic health. This guide provides an objective comparison of two saturated LPC species, 15:0 Lyso PC (LPC 15:0) and 16:0 Lyso PC (LPC 16:0), and their contrasting associations with metabolic syndrome.
Executive Summary
Current research indicates a functional divergence between odd- and even-chain saturated LPCs in the context of metabolic syndrome. While 16:0 Lyso PC, a derivative of the common saturated fatty acid palmitic acid, is predominantly associated with pro-inflammatory and pro-diabetic effects, the role of this compound, containing the odd-chain fatty acid pentadecanoic acid, is more nuanced, with some evidence suggesting neutral or even potentially beneficial associations. This comparison guide will delve into the quantitative data, experimental evidence, and underlying signaling pathways that differentiate these two molecules.
Quantitative Data Comparison
The circulating levels of LPC 15:0 and LPC 16:0 have been analyzed in various studies investigating obesity and type 2 diabetes, key components of metabolic syndrome. The data, while sometimes variable across different study designs and cohorts, points towards distinct patterns for these two LPC species.
| Lipid Species | Condition | Change in Plasma/Serum Levels | Study Population | Reference |
| This compound | Obesity | Decreased | Obese vs. Lean Controls | [1] |
| Type 2 Diabetes | Decreased | Obese and Obese T2DM vs. Lean | [2] | |
| Weight Loss | Increased (in relation to weight loss) | Obese subjects undergoing weight loss | [3] | |
| 16:0 Lyso PC | Obesity | Decreased | Obese vs. Lean Controls | [1] |
| Type 2 Diabetes | Decreased | Obese and Obese T2DM vs. Lean | [2] | |
| Insulin Resistance | No significant difference | Insulin-sensitive vs. Insulin-resistant subjects | ||
| Type 2 Diabetes | Increased | High-risk and T2DM vs. Healthy Controls | [3] |
Note: The direction of change can vary between studies, potentially due to differences in the study population, methodology, and the specific stage of the metabolic disease.
Contrasting Signaling Pathways and Biological Effects
The differential impact of this compound and 16:0 Lyso PC on metabolic health can be attributed to their distinct interactions with cellular signaling pathways, particularly those governing inflammation and insulin sensitivity.
16:0 Lyso PC: A Pro-inflammatory Mediator
16:0 Lyso PC is widely recognized for its pro-inflammatory properties, contributing to the low-grade chronic inflammation characteristic of metabolic syndrome. Its detrimental effects are mediated through several key pathways:
-
Toll-Like Receptor (TLR) Activation: 16:0 Lyso PC can act as a ligand for TLR4, a key pattern recognition receptor of the innate immune system. This interaction triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then promotes the expression of various pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in immune cells like macrophages.[4]
-
NLRP3 Inflammasome Activation: Emerging evidence indicates that 16:0 Lyso PC can activate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages.[5][6][7][8] The inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, which are potent mediators of inflammation and insulin resistance.[5][6][7][8]
This compound: A More Ambiguous Player
The role of this compound in metabolic syndrome is less clear-cut, with some studies suggesting a negative correlation with markers of inflammation and obesity, while others associate it with adverse cardiovascular outcomes. Its signaling mechanisms are not as well-elucidated as those of 16:0 Lyso PC.
-
G-Protein Coupled Receptor (GPCR) Interaction: LPCs, in general, are known to interact with a variety of GPCRs, such as GPR119.[9] Activation of these receptors can lead to diverse downstream effects, including modulation of insulin secretion and inflammatory responses. The specific affinity and downstream consequences of this compound binding to these receptors in the context of metabolic syndrome require further investigation. Some studies on other odd-chain LPCs, like 17:0 Lyso PC, suggest a potential for improving hyperglycemia and insulin resistance through GPCR-mediated pathways.[10]
-
Potential Anti-inflammatory Effects: While saturated fatty acids are generally considered pro-inflammatory, the odd-chain structure of this compound may confer different biological properties. Some research suggests that certain LPC species can exert anti-inflammatory effects, for instance by inhibiting neutrophil activation or promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11] However, direct evidence for this compound in these specific anti-inflammatory pathways is still limited.
Experimental Protocols
The quantification of LPC species in biological samples is crucial for understanding their role in metabolic diseases. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experiment: Quantification of this compound and 16:0 Lyso PC in Human Plasma
Objective: To accurately measure the concentrations of this compound and 16:0 Lyso PC in plasma samples from individuals with and without metabolic syndrome.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a mixture of internal standards, including a deuterated or odd-chain LPC standard (e.g., LPC 17:0) that is not naturally abundant in the sample.
-
Perform lipid extraction using a solvent system such as methyl-tert-butyl ether (MTBE)/methanol/water or chloroform/methanol. This separates the lipids from other plasma components.
-
Evaporate the organic phase containing the lipids to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).[12]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted lipid extract onto a reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use a gradient elution with two mobile phases (e.g., Mobile Phase A: water with a modifier like formic acid or ammonium formate; Mobile Phase B: acetonitrile/isopropanol mixture) to separate the different lipid species based on their polarity and acyl chain length.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
For detection of LPCs, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used. This allows for the specific detection of all LPC species in the sample.
-
For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the specific precursor ion for each LPC species (e.g., m/z 482.3 for this compound and m/z 496.3 for 16:0 Lyso PC) and a specific product ion (m/z 184).
-
The peak area of each endogenous LPC is normalized to the peak area of the internal standard to calculate its concentration.
-
Conclusion
The comparison between this compound and 16:0 Lyso PC highlights the importance of considering the specific fatty acid composition of lysophosphatidylcholines when evaluating their roles in metabolic syndrome. While 16:0 Lyso PC appears to be a consistent contributor to the pro-inflammatory state associated with this condition, the function of this compound is more complex and warrants further investigation. Its potential for neutral or even beneficial effects, possibly through GPCR-mediated pathways, makes it an intriguing molecule for future research.
For drug development professionals, this distinction is critical. Targeting the enzymes that produce or degrade specific LPC species, rather than targeting LPCs as a whole class, may offer a more precise and effective therapeutic strategy for metabolic syndrome. Further research is needed to fully elucidate the signaling pathways of this compound and to confirm its role in human metabolic health through larger cohort studies. This will be essential for developing novel lipid-based diagnostics and therapeutics for metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. NLRP3 inflammasome and lipid metabolism analysis based on UPLC-Q-TOF-MS in gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 10. dovepress.com [dovepress.com]
- 11. RETRACTED ARTICLE: Lysophosphatidylcholine induces adenosine release from macrophages via TRPM7-mediated mitochondrial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lipid Maze: A Comparative Analysis of Lysophosphatidylcholine (LysoPC) Species in Sepsis
For Immediate Release
A Deep Dive into Sepsis Biomarkers: Unraveling the Role of LysoPC Species
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. The quest for reliable biomarkers for early diagnosis, risk stratification, and therapeutic monitoring is paramount. Among the emerging candidates, lysophosphatidylcholines (LysoPCs), a class of bioactive lipids, have garnered significant attention. This guide provides a comparative analysis of various LysoPC species in sepsis patients, supported by recent experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.
Recent lipidomic studies have consistently demonstrated a significant alteration in the plasma levels of LysoPC species in patients with sepsis. A general trend observed is a marked decrease in total and specific LysoPC species, which correlates with the severity of the condition and patient outcomes.
Comparative Analysis of LysoPC Species in Sepsis
The following table summarizes quantitative data from recent studies, comparing the levels of key LysoPC species in sepsis patients versus control groups and exploring their association with sepsis severity and mortality.
| LysoPC Species | Change in Sepsis Patients | Comparison Group(s) | Key Findings & Significance | Study Reference(s) |
| Total LysoPC | Markedly Decreased | Healthy Controls, Non-infectious SIRS | Lower levels are associated with increased risk of mortality. Differentiates sepsis from non-infectious systemic inflammation.[1][2][3] | Drobnik et al. (2003)[2], Park et al. (2020)[1], Chen et al. (2020) |
| LysoPC 16:0 | Significantly Decreased | Healthy Controls, Non-infectious SIRS, Pneumonia Patients | Identified as a strong diagnostic and prognostic biomarker.[1][3] Lower baseline levels are associated with higher 28-day mortality.[3] High sensitivity and selectivity for sepsis diagnosis.[1] | Park et al. (2020)[1][3], Li et al. (2023)[4][5] |
| LysoPC 17:0 | Significantly Decreased | Healthy Controls | Lower levels in non-survivors compared to survivors.[4][5] Positively correlated with CD3+ T-cell percentage, suggesting a role in immune modulation.[4][5] | Li et al. (2023)[4][5] |
| LysoPC 18:0 | Significantly Decreased | Healthy Controls, Non-infectious SIRS | Lower levels are associated with sepsis-related mortality.[2][4][5] Dynamic changes over time may predict outcomes.[4][5] | Drobnik et al. (2003)[2], Li et al. (2023)[4][5] |
| LysoPC 18:1 | Decreased | Healthy Controls | Consistently lower in sepsis patients.[3] | Chen et al. (2020) |
| LysoPC 18:2 | Decreased | Healthy Controls | Contributes to the overall decrease in total LysoPC.[3] | Chen et al. (2020) |
| LysoPC 20:4 | Decreased | Healthy Controls | Alterations observed in sepsis, though less pronounced than other species. | Drobnik et al. (2003)[2] |
| Various Species (in COVID-19 Sepsis) | Higher | Non-COVID-19 Sepsis | Ten individual LysoPC species were found to be significantly higher in COVID-19 sepsis, suggesting a distinct lipid profile.[6] | Gruber et al. (2023)[6] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.
Lipid Extraction from Plasma/Serum
-
Objective: To isolate lipids, including LysoPC species, from patient blood samples.
-
Methodology (Folch Method as a common example):
-
To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for analysis.
-
Quantitative Analysis of LysoPC Species by Mass Spectrometry
-
Objective: To accurately measure the concentration of individual LysoPC species.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
-
LC-MS/MS Protocol Outline:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract into an LC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid) to separate the different LysoPC species based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of a particular LysoPC species) and a specific product ion (a characteristic fragment, often the phosphocholine headgroup at m/z 184).
-
Quantify the concentration of each LysoPC species by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated LysoPC).
-
-
-
MALDI-TOF MS Protocol Outline:
-
Spot the lipid extract onto a MALDI target plate.
-
Overlay the sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Allow the spot to dry and crystallize.
-
Analyze the plate using a MALDI-TOF mass spectrometer to measure the mass-to-charge ratio of the ions produced.
-
Quantification is typically achieved by comparing the ion intensity of the analyte to that of an internal standard.[1]
-
Visualizing the Landscape of LysoPC in Sepsis
To better illustrate the complex relationships and processes involved, the following diagrams have been generated.
Caption: Simplified signaling pathway of LysoPC metabolism during sepsis.
Caption: General experimental workflow for the analysis of LysoPC species.
Caption: Logical relationship between LysoPC levels and sepsis pathophysiology.
Conclusion
The comparative analysis of LysoPC species in sepsis patients reveals a consistent pattern of decreased levels, particularly for saturated and mono-unsaturated species, which strongly correlates with disease severity and patient mortality. LysoPC 16:0, in particular, has emerged as a promising biomarker for both diagnosis and prognosis. The distinct LysoPC profile observed in COVID-19 sepsis highlights the importance of considering the underlying pathogen in lipidomic studies. The detailed experimental protocols and visual diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate the role of LysoPCs in sepsis and to develop novel diagnostic and therapeutic strategies. Continued research in this area is crucial to fully elucidate the mechanisms by which LysoPCs contribute to the pathophysiology of sepsis and to translate these findings into clinical practice.
References
- 1. Lipidomic profile and candidate biomarkers in septic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma ceramide and lysophosphatidylcholine inversely correlate with mortality in sepsis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis and mortality prediction of sepsis via lysophosphatidylcholine 16:0 measured by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Association between Changes in Plasma Metabolism and Clinical Outcomes of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling 15:0 Lyso PC: A Comparative Guide to its Cross-Validation as a Biomarker in Diverse Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) performance as a biomarker against other alternatives, supported by experimental data and detailed methodologies.
Introduction
The quest for reliable and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. Among the myriad of potential candidates, lysophosphatidylcholines (Lyso PCs) have emerged as a promising class of lipid mediators. This guide focuses on a specific Lyso PC, this compound, and its cross-validation as a biomarker across various patient cohorts. Through a comprehensive review of existing literature, this document provides a comparative analysis of its performance, detailed experimental protocols for its quantification, and an overview of its role in cellular signaling.
Performance of this compound as a Biomarker: A Comparative Analysis
The utility of a biomarker is determined by its ability to accurately distinguish between different physiological or pathological states. The following tables summarize the quantitative performance of this compound in various disease contexts, comparing it with other relevant biomarkers.
Table 1: this compound in Cardiovascular and Metabolic Diseases
| Disease Cohort | Biomarker(s) | Method | Performance Metrics | Alternative Biomarkers | Performance of Alternatives | Reference(s) |
| Hypercholesterolemia | This compound & Lyso-PE 18:2 | LC-MS/MS | AUC: 0.777, Accuracy: 70.4% | Traditional Lipid Panel (TC, TG, LDL-C, HDL-C) | Varies by component and patient population | [1] |
| Ischemic Heart Disease (IHD) and Ischemic Cardiomyopathy (ICM) | This compound | Non-targeted lipidomics | Significantly altered in IHD and ICM patients compared to controls. | 16:0 Lyso PI, 18:1 Lyso PI, 19:0 Lyso PC, 12:0 SM d18:1/12:0, 17:0 PC, 18:1–18:0 PC | Also significantly altered in IHD and ICM. ROC analysis for ICM showed AUC > 0.7 for several Lyso PI and PC species. | [2][3] |
| Chronic Heart Failure (CHF) | This compound | Metabolomics | Identified as a potential biomarker associated with CHF. | LysoPE 22:6, Glycerophosphocholine, PS 21:0, Docosahexaenoic acid, LysoPE 18:2 | Also identified as potential biomarkers for CHF. | [4] |
| Chronic Kidney Disease (CKD) | This compound | Metabolomics | Identified as a potential biomarker for early detection of renal injury. | 12-KDCA, TCDCA, DHA | High predictive performance with high sensitivity and specificity. | [5] |
AUC: Area Under the Curve; TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; Lyso-PE: Lysophosphatidylethanolamine; Lyso PI: Lysophosphatidylinositol; SM: Sphingomyelin; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine; PS: Phosphatidylserine; KDCA: Ketodeoxycholic acid; TCDCA: Taurochenodeoxycholic acid; DHA: Docosahexaenoic acid.
Table 2: this compound in Cancer
| Disease Cohort | Biomarker(s) | Method | Performance Metrics | Alternative Biomarkers | Performance of Alternatives | Reference(s) |
| Ovarian Cancer | This compound | UPLC/Q-TOF MS | Part of a panel of 12 metabolites with good predictability (AUC > 0.6 ). A logistic regression model with two other biomarkers yielded an AUC of 0.894 (Sensitivity: 96.7%, Specificity: 66.7%) in a discovery set and AUC of 0.956 (Sensitivity: 93.3%, Specificity: 80.0%) in a validation set. | CA-125, HE4, LPA, various other lipids (e.g., LysoPG(20:5)) | CA-125 has limitations in early-stage detection. Combination panels often show improved performance. For recurrence, a model including LysoPG(20:5) increased AUC from 0.739 to 0.875. | [6][7][8][9][10][11][12] |
| Laryngeal Cancer | LPC (16:0) and PE (18:0p_20:4) | UHPLC-HRMS | A panel of LPC(16:0) and PE(18:0p_20:4) showed AUC = 1.000, Sensitivity = 1.000, and Specificity = 1.000 . | Various other lipids (Cer, SM, PC, etc.) | Significantly altered levels observed. | [13] |
| Gastric Cardia Adenocarcinoma | This compound | UPLC-Q/TOF MS | Identified as a potential biomarker. | Phosphorylcholine, Glycocholic acid, L-acetylcarnitine, Arachidonic acid | A diagnostic model with these four biomarkers showed AUC = 0.977 , Sensitivity = 0.977 , and Specificity = 0.952 . | [14] |
UPLC/Q-TOF MS: Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry; CA-125: Cancer Antigen 125; HE4: Human Epididymis Protein 4; LPA: Lysophosphatidic Acid; LysoPG: Lysophosphatidylglycerol; Cer: Ceramide; SM: Sphingomyelin; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The most common analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized, detailed methodology compiled from multiple sources.
Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
1. Materials and Reagents:
-
Internal Standard (IS): 17:0 Lyso PC or other odd-chain Lyso PC not endogenously present in high concentrations.
-
Solvents: HPLC-grade methanol, isopropanol, acetonitrile, and water. Formic acid and ammonium acetate for mobile phase modification.
-
Extraction Solvents: Isopropanol (pre-chilled to -20°C) or a mixture of methyl-tert butyl ether (MTBE) and methanol.
-
Plasma/Serum Samples: Collected in EDTA or serum separator tubes and stored at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard (e.g., 17:0 Lyso PC at a final concentration of 1 µg/mL).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
3. Liquid Chromatography (LC):
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating polar lipids like Lyso PCs. A C18 reversed-phase column can also be used.
-
Mobile Phase A: Acetonitrile/water (e.g., 95:5 v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/water (e.g., 50:50 v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry (MS):
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) m/z 482.3 -> Product ion (Q3) m/z 184.1 (corresponding to the phosphocholine headgroup).
-
MRM Transition for Internal Standard (e.g., 17:0 Lyso PC): Precursor ion (Q1) m/z 510.4 -> Product ion (Q3) m/z 184.1.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of a this compound standard and a fixed concentration of the internal standard.
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound as a biomarker, it is essential to visualize its involvement in cellular processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Signaling Pathway of Lysophosphatidylcholines
Lysophosphatidylcholines, including this compound, can act as signaling molecules by binding to and activating G protein-coupled receptors (GPCRs), such as G2A. This interaction initiates a cascade of intracellular events.
References
- 1. repositori.udl.cat [repositori.udl.cat]
- 2. Serum lipids profiling perturbances in patients with ischemic heart disease and ischemic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanism of Chinese Medicine Herbs Effects on Chronic Heart Failure Based on Metabolic Profiling [frontiersin.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. karger.com [karger.com]
- 7. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Serum Lipidome Profiling Reveals a Distinct Signature of Ovarian Cancer in Korean Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A clinical metabolomics-based biomarker signature as an approach for early diagnosis of gastric cardia adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Predictive Power of 15:0 Lyso PC in Concert with Inflammatory Markers: A Guide for Researchers
For researchers, scientists, and drug development professionals, identifying robust biomarkers for disease prediction is a critical endeavor. This guide provides an objective comparison of the performance of 15:0 lysophosphatidylcholine (15:0 Lyso PC) in combination with other inflammatory markers for disease prediction, supported by experimental data and detailed methodologies.
Recent lipidomic studies have highlighted the potential of lysophosphatidylcholines (LPCs) as valuable biomarkers in various pathological conditions. Among these, this compound, a saturated lysophospholipid, has garnered attention for its association with inflammatory processes. This guide synthesizes current research to evaluate the utility of combining this compound with established inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) to enhance disease prediction models.
Comparative Performance in Disease Prediction
The combination of this compound with traditional inflammatory markers has been investigated in several disease contexts, including rheumatoid arthritis and sepsis. The following tables summarize the quantitative data from key studies, offering a comparative overview of their predictive performance.
| Disease State | Biomarker Combination | Predictive Performance Metric | Value | Study |
| Rheumatoid Arthritis | sn1-LPC(15:0), sn1-LPC(18:3-ω3/ω6), ethanolamine, lysine + clinical parameters | Area Under the Receiver Operating Characteristic Curve (AUC-ROC) | 0.841 | Cuppen et al., 2016[1][2] |
| Sepsis | LPC(19:0), PC(P-19:0), SM 32:3;2O(FA 16:3), PC(P-20:0), PC(O-18:1/20:3), CE(15:0) + Age | AUC (Training set) | 0.87 | Anonymous, 2025[3][4] |
| AUC (Validation set) | 0.82 | Anonymous, 2025[3][4] |
Note: While the sepsis study did not specifically use this compound, the inclusion of a closely related odd-chain lysophosphatidylcholine (LPC 19:0) provides a valuable comparison.
Experimental Protocols
Reproducibility and validity of biomarker studies heavily rely on the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Lipidomics Analysis for this compound Quantification
This protocol provides a generalized workflow for the quantification of this compound and other lipids in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma or serum samples on ice.
-
To 25 µL of plasma, add 125 µL of a pre-chilled (-20°C) protein precipitation solution of isopropanol (IPA) and acetonitrile (ACN) (1:2, v/v).[2] This solution should contain a mixture of appropriate internal standards, including a deuterated or odd-chain LPC standard (e.g., LPC 17:1 or d7-LPC 18:1) for accurate quantification.[5]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 10 minutes to facilitate protein precipitation.[2]
-
Shake the samples at 500 rpm for 2 hours at 5°C.[2]
-
Centrifuge at 10,300 x g for 10 minutes at 5°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar lipids like LPCs.[5]
-
Mobile Phase A: Acetonitrile/water (e.g., 95:5 v/v) with 10 mM ammonium acetate.[2]
-
Mobile Phase B: Water/acetonitrile (e.g., 50:50 v/v) with 10 mM ammonium acetate.[2]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar compounds.
-
Flow Rate: A flow rate of 0.6 mL/min is commonly used.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS):
-
MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the detection of LPCs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification on a triple quadrupole mass spectrometer.[5] The precursor ion for this compound (m/z 482.3) is selected and fragmented, and a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1) is monitored.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, desolvation temperature, and gas flows.[2]
4. Data Analysis:
-
Peak integration and quantification are performed using the instrument's software.
-
Concentrations of this compound are calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.
Inflammatory Marker Analysis
Measurement of CRP, IL-6, and TNF-α is typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. High-sensitivity CRP (hs-CRP) assays are recommended for cardiovascular risk prediction.
Signaling Pathways and Predictive Models
To visualize the complex biological relationships and the logic behind the predictive models, the following diagrams have been generated using Graphviz.
Caption: LPC signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Frontiers | Plasma lipidomic signatures reveal age-associated patterns of septic shock risk and immune dysregulation in sepsis [frontiersin.org]
- 4. Plasma lipidomic signatures reveal age-associated patterns of septic shock risk and immune dysregulation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Differentiating Ischemic Heart Disease Subtypes with 15:0 Lyso PC Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of ischemic heart disease (IHD) subtypes—ranging from stable angina to acute coronary syndromes (ACS) like unstable angina and myocardial infarction (MI)—is paramount for effective patient management and therapeutic development. Emerging evidence suggests that metabolomics, particularly the analysis of lysophosphatidylcholines (LPCs), holds significant promise for refining cardiovascular diagnostics. This guide provides a comparative analysis of 15:0 Lyso PC (LPC 15:0) as a biomarker for distinguishing IHD subtypes, contextualized with alternative lipid biomarkers and established diagnostic methods.
Performance of this compound and Alternative Biomarkers
Recent lipidomic studies have identified significant alterations in the profiles of various LPC species in patients with different manifestations of IHD. While comprehensive data on this compound as a standalone diagnostic marker is still emerging, existing studies provide valuable insights into its potential role.
One study identified this compound as being significantly altered in patients with both IHD and ischemic cardiomyopathy (ICM) when compared to control subjects, suggesting its involvement in the pathophysiology of ischemic heart conditions.[1][2] However, the study did not provide specific performance metrics for differentiating between IHD subtypes.
Broader analyses of the lipidome have demonstrated the potential of LPCs as a class, as well as panels of multiple lipid biomarkers, to distinguish between stable and unstable coronary artery disease. For instance, a model incorporating a panel of lipids alongside traditional risk factors demonstrated a high C-statistic (a measure of diagnostic accuracy) of 0.875 in differentiating unstable from stable coronary artery disease. While these panels often include various LPCs, the specific contribution and individual performance of this compound are not always detailed.
In contrast, other studies have highlighted different trends within the LPC family. For example, one investigation found that LPCs containing unsaturated fatty acids were present at higher levels in angina patients compared to those who had experienced a myocardial infarction.[3][4] Conversely, another study observed lower levels of several LPC species in patients with coronary artery disease compared to healthy individuals.[5]
The following tables summarize the available quantitative data for this compound and other relevant biomarkers in the context of IHD.
| Biomarker/Model | IHD Subtype Comparison | Key Finding | C-Statistic (AUC) | Citation |
| This compound | IHD and ICM vs. Control | Significantly altered levels in both IHD and ICM. | Not Reported | [1][2] |
| Lipid Panel + Traditional Risk Factors | Unstable vs. Stable Coronary Artery Disease | Improved classification compared to traditional risk factors alone. | 0.875 | |
| LysoPC(20:4/0:0) | Acute Coronary Syndrome vs. Control | High diagnostic ability for ACS. | 0.936 | [6] |
| Panel of 33 Lipids | Coronary Heart Disease vs. Control | Combined panel showed very high diagnostic value. | 0.997 | [7] |
| Individual Unsaturated LysoPCs | Angina vs. Myocardial Infarction | Higher levels in angina patients. | Not Reported | [3][4] |
Established and Alternative Biomarkers
The current gold standard for diagnosing acute myocardial infarction is the measurement of cardiac troponins (cTn). High-sensitivity troponin assays offer excellent diagnostic accuracy for myocardial injury. However, the differentiation of stable angina from unstable angina often relies more heavily on clinical presentation and electrocardiogram (ECG) changes, highlighting the need for novel biomarkers to improve risk stratification.
Other lipid molecules and classes are also under investigation for their utility in differentiating IHD subtypes. These include:
-
Other Lysophosphatidylcholines: Various saturated and unsaturated LPCs show dynamic changes in IHD.
-
Phosphatidylcholines (PCs): Alterations in PC profiles have been associated with IHD.
-
Sphingomyelins (SMs): These lipids have been implicated in the pathophysiology of atherosclerosis.
-
Ceramides (Cer): Certain ceramide species are linked to an increased risk of MI.
A direct, head-to-head comparison of the diagnostic performance of this compound against these individual biomarkers for differentiating the full spectrum of IHD subtypes is a current gap in the literature. Future research focusing on receiver operating characteristic (ROC) curve analysis of this compound as a standalone marker will be crucial to ascertain its clinical utility.
Experimental Protocols
The quantification of this compound and other lipid species in plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common methodologies.
1. Sample Preparation and Lipid Extraction
-
Objective: To isolate lipids from plasma/serum while removing interfering substances.
-
Protocol:
-
Thaw frozen plasma or serum samples on ice.
-
To a 10 µL aliquot of the sample, add an internal standard solution. A common choice is a mixture of odd-chain or deuterated lipid standards, such as 19:0 Lyso PC, to normalize for extraction efficiency and instrument response.[1]
-
Perform lipid extraction using a solvent system. A widely used method is the Folch extraction (chloroform:methanol) or the Matyash method (methyl-tert-butyl ether [MTBE]:methanol).
-
Vortex the mixture thoroughly and allow it to stand to ensure complete extraction.
-
Centrifuge the sample to separate the organic (lipid-containing) and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol-acetonitrile) for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify individual lipid species, including this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for lipid separation.
-
Mobile Phases: A gradient elution is typically employed using two mobile phases, for example:
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile with an additive like ammonium formate.
-
-
Gradient: The gradient is programmed to start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute lipids based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of LPCs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantifying known lipids. For LPCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine headgroup.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
-
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental process and the broader context of lipid metabolism in IHD, the following diagrams have been generated.
Caption: Experimental workflow for the quantification of this compound in plasma/serum.
Caption: Simplified signaling pathway of LPCs in the context of IHD.
Conclusion
This compound is a promising biomarker that is demonstrably altered in ischemic heart disease. While its specific utility in differentiating between stable angina, unstable angina, and myocardial infarction requires further validation through dedicated studies with direct, quantitative comparisons, its inclusion in broader lipidomic panels has already shown significant diagnostic potential. The methodologies for its accurate quantification are well-established, paving the way for its integration into future clinical and research applications aimed at improving the risk stratification and management of patients with ischemic heart disease. As research in this area progresses, a more defined role for this compound in the clinical algorithm for IHD is anticipated.
References
- 1. Serum lipids profiling perturbances in patients with ischemic heart disease and ischemic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alteration in Metabolic Signature and Lipid Metabolism in Patients with Angina Pectoris and Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Serum Metabonomic Study of Patients With Acute Coronary Syndrome Using Ultra-Performance Liquid Chromatography Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic characterisation discovery for coronary heart disease diagnosis based on high-throughput ultra-performance liquid chromatography and mass sp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09353E [pubs.rsc.org]
Head-to-Head Comparison of 15:0 Lyso PC and 18:2 Lyso PC as Coronary Heart Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two lysophosphatidylcholine (LysoPC) species, 15:0 Lyso PC (LPC 15:0) and 18:2 Lyso PC (LPC 18:2), as potential biomarkers for coronary heart disease (CHD). The evidence suggests a contrasting role for these two molecules, with the saturated LPC 15:0 emerging as a potential risk marker and the polyunsaturated LPC 18:2 indicating a potentially protective association.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the association between LPC 15:0, LPC 18:2, and CHD or its risk factors. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution.
| Biomarker | Association with CHD/Risk Factors | Quantitative Data | Study Population | Reference |
| This compound | Identified as a discriminant biomarker for hypercholesterolemia. | Higher levels in subjects with moderate to high LDL-cholesterol (1.12 ± 1.40 µM vs. 1.05 ± 0.26 µM in low LDL-cholesterol group; p < 0.001). | Human subjects with varying LDL-cholesterol levels. | [1] |
| Significantly altered in Ischemic Heart Disease (IHD) and Ischemic Cardiomyopathy (ICM). | Significantly altered in both IHD and ICM patients compared to controls. | Patients with IHD, ICM, and healthy controls. | [2] | |
| Negative correlation with Body Mass Index (BMI). | Significant negative correlation with BMI. | Obese and control subjects. | [3][4] | |
| 18:2 Lyso PC | Inversely associated with incident CHD. | Hazard Ratio (HR) per standard deviation increment = 0.81 (p < 0.001). | Large prospective epidemiological study. | [5] |
| Decreased levels in individuals with metabolic syndrome. | Approximately 20% lower in subjects with metabolic syndrome. | Families with low HDL-C predisposing to premature CHD. | [6] | |
| Negative correlation with Body Mass Index (BMI). | Significant negative correlation with BMI. | Obese and control subjects. | [3][4] | |
| Decreased serum levels in patients with atherosclerosis. | Decreased levels observed in patient groups compared to healthy subjects. | Patients with peripheral and coronary artery disease, and healthy controls. | [7] |
Experimental Protocols
The quantification of this compound and 18:2 Lyso PC in biological samples, typically serum or plasma, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies cited in the literature.
1. Sample Preparation:
-
Serum/Plasma Collection: Whole blood is collected from fasting individuals into appropriate tubes (e.g., EDTA-plasma or serum tubes). The blood is then centrifuged to separate the plasma or serum, which is subsequently stored at -80°C until analysis.
-
Lipid Extraction: A liquid-liquid extraction is commonly employed. A small volume of serum or plasma (e.g., 10-50 µL) is mixed with a larger volume of an organic solvent, often a mixture of isopropanol, acetonitrile, or ethanol, to precipitate proteins and extract lipids. An internal standard, such as a deuterated or odd-chain LysoPC (e.g., LPC 17:0 or d7-LPC 18:1), is added at the beginning of this step for accurate quantification.
-
Sample Cleanup: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the lipid extract is collected, dried under a stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of different lipid species is typically achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase consisting of solvents like acetonitrile, water, and methanol with additives such as formic acid or ammonium formate is used to resolve the analytes.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each LysoPC species and the internal standard are monitored. For LysoPCs, the precursor ion is the [M+H]+ ion, and a common product ion is the phosphocholine headgroup fragment at m/z 184.
3. Data Analysis:
-
The peak areas of the MRM transitions for each LysoPC species are integrated.
-
The concentration of each analyte is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve generated using known concentrations of authentic standards.
Signaling Pathways and Biological Rationale
The contrasting associations of this compound and 18:2 Lyso PC with CHD may be rooted in their distinct effects on inflammatory and atherosclerotic pathways. Saturated fatty acid-containing LPCs, like this compound, are generally considered pro-inflammatory, while polyunsaturated fatty acid-containing LPCs, such as 18:2 Lyso PC, may exert anti-inflammatory or less pro-inflammatory effects.
Caption: Generalized signaling pathways of LPCs in atherosclerosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and 18:2 Lyso PC as CHD biomarkers in a clinical research setting.
Caption: Workflow for LysoPC biomarker analysis.
Logical Relationship in Head-to-Head Comparison
Caption: Logical framework for biomarker comparison.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Emerging Role of 15:0 Lyso PC in Predicting Clinical Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of novel, reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic interventions. In the landscape of metabolic and cardiovascular research, lysophosphatidylcholines (LysoPCs) have garnered significant attention. This guide provides a comprehensive comparison of 15:0 Lyso PC with other established biomarkers, supported by experimental data, to elucidate its potential in predicting clinical outcomes.
Lysophosphatidylcholine (LysoPC) 15:0, a specific species of lysophospholipid, is emerging as a noteworthy biomarker, particularly in the context of cardiovascular disease (CVD) and metabolic syndrome.[1][2][3] Lysophosphatidylcholines are products of phosphatidylcholine hydrolysis by phospholipase A2 (PLA2) and are involved in cell membrane remodeling and inflammatory signaling.[1][2][3]
This compound and Clinical Outcomes: A Data-Driven Overview
Recent studies have highlighted a significant correlation between circulating levels of this compound and various clinical endpoints. In the realm of cardiovascular health, elevated levels of this compound have been associated with an increased risk of ischemic heart disease (IHD) and ischemic cardiomyopathy (ICM).[1][2][3] Furthermore, research suggests its utility as a potential biomarker for hypercholesterolemia, a key risk factor for atherosclerosis.[4] In the context of metabolic disorders, this compound has been identified as one of several metabolite biomarkers for Metabolic Syndrome (MetS).[5][6] Mendelian randomization analyses have suggested a causal link between higher this compound levels and an increased risk of overweight/obesity, dyslipidemia, and insulin resistance.[5][6]
Performance Comparison: this compound vs. Alternative Biomarkers
To contextualize the clinical utility of this compound, it is essential to compare its performance against established and emerging biomarkers for cardiovascular and metabolic diseases.
| Biomarker Category | Biomarker | Key Clinical Correlations | Advantages | Limitations |
| Lysophospholipid | This compound | Associated with hypercholesterolemia, metabolic syndrome, and ischemic heart disease.[1][4][5] | Reflects lipid metabolism and inflammation.[1] May offer insights into diet-related metabolic health. | Further validation in large, diverse cohorts is needed. Standardization of measurement is ongoing. |
| Inflammatory Marker | High-Sensitivity C-Reactive Protein (hs-CRP) | Predictor of future cardiovascular events.[7][8] A marker of systemic inflammation. | Widely available and standardized assay. Strong prognostic value for cardiovascular risk. | Lacks specificity; elevated in various inflammatory conditions not related to cardiovascular disease.[8] |
| Cardiac Injury Marker | High-Sensitivity Cardiac Troponins (hs-cTnI and hs-cTnT) | Gold standard for diagnosing myocardial infarction.[9][10] Prognostic for adverse cardiovascular events. | High sensitivity and specificity for myocardial injury.[9] | Primarily indicates acute cardiac damage rather than underlying chronic disease processes. |
| Metabolic Marker | Adiponectin | Inversely correlated with metabolic syndrome and insulin resistance. | Reflects adipocyte function and insulin sensitivity. | Levels can be influenced by various factors including genetics and body composition. |
| Metabolic Marker | Leptin | Associated with obesity and can predict myocardial infarction. | Marker of adipose tissue mass. | Leptin resistance is common in obesity, complicating interpretation. |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its clinical application. The most common method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Plasma/Serum
This protocol is a synthesized example based on common lipid extraction methods.[11][12][13]
Materials:
-
Plasma or serum samples
-
Methanol (LC-MS grade), pre-chilled
-
Methyl tert-butyl ether (MTBE; HPLC grade)
-
Internal standards (e.g., deuterated this compound)
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 50 µL of plasma or serum in a centrifuge tube, add 225 µL of pre-chilled methanol containing the internal standard.
-
Vortex briefly to mix.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute and then incubate on ice for 1 hour, with brief vortexing every 15 minutes.
-
Add 188 µL of PBS to induce phase separation.
-
Vortex for 20 seconds and let stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase B) for LC-MS/MS analysis.
UPLC-MS/MS for this compound Quantification
This protocol is a generalized example based on established methods for lysophosphatidylcholine analysis.[14][15]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile/water (60:40) with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: Precursor ion (m/z) 482.3 → Product ion (m/z) 184.1 (corresponding to the phosphocholine headgroup)
-
Internal Standard MRM Transition: Dependant on the specific deuterated standard used.
-
Other Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument and analyte.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of this compound, the following diagrams illustrate its biochemical origin and the analytical workflow for its measurement.
Caption: Biochemical pathway showing the generation of this compound from Phosphatidylcholine by Phospholipase A2.
Caption: Experimental workflow for the quantification of this compound from biological samples.
Conclusion
This compound is a promising biomarker that provides valuable insights into lipid metabolism and its dysregulation in cardiovascular and metabolic diseases.[1][4][5] While established markers like hs-CRP and cardiac troponins remain cornerstones of clinical practice, this compound offers a potentially more nuanced view of the metabolic disturbances that precede and accompany these conditions. Its performance, particularly in combination with other biomarkers, warrants further investigation in large-scale clinical studies. The continued refinement of analytical methods, such as the LC-MS/MS protocol detailed here, will be instrumental in validating its clinical utility and paving the way for its integration into routine diagnostic and prognostic assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysophosphatidylcholine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. repositori.udl.cat [repositori.udl.cat]
- 5. Multi-stage metabolomics and genetic analyses identified metabolite biomarkers of metabolic syndrome and their genetic determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Sensitivity Troponin I, C – reactive Protein, and Hypercholesterolemia as Predictors of Acute Cardiovascular Events in Morocco – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. e-century.us [e-century.us]
- 9. mdpi.com [mdpi.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Findings on 15:0 Lyso PC: A Comparative Guide for Researchers
A comprehensive analysis of independent studies investigating the lysophosphatidylcholine 15:0 (15:0 Lyso PC) reveals its recurrent association with various health outcomes, including colorectal cancer, hypercholesterolemia, and cardiovascular disease. This guide provides a comparative overview of key findings, experimental designs, and data from independent study populations to aid researchers, scientists, and drug development professionals in evaluating the robustness and replicability of these findings.
This guide synthesizes data from multiple studies that have employed a discovery and replication approach, a critical step in validating potential biomarkers for clinical use. By presenting the quantitative data in standardized tables, detailing the experimental protocols, and visualizing the interconnected pathways, this document aims to facilitate a deeper understanding of the current evidence surrounding this compound and to guide future research in this area.
Comparative Analysis of this compound Findings Across Independent Cohorts
The following tables summarize the quantitative data on the association of this compound with different health conditions across various independent study populations.
Table 1: Association of this compound with Colorectal Cancer
| Study & Cohorts | Population Characteristics | Sample Size (Cases/Controls) | Key Findings for this compound |
| Geijsen and Brezina et al. (2019) [1] | German and Austrian adults | Discovery (ColoCare): 180/153Replication (CORSA): 88/200 | Inversely associated with colorectal cancer in both cohorts.[1] |
| Discovery OR (per SD increase): 0.68 (95% CI: 0.53-0.87), p=0.002 | |||
| Replication OR (per SD increase): 0.70 (95% CI: 0.51-0.96), p=0.025 |
Table 2: Association of this compound with Hypercholesterolemia
| Study & Cohorts | Population Characteristics | Sample Size (High/Low LDL-C) | Key Findings for this compound |
| Calderón-Pérez et al. (2022) [2] | Spanish adults | 48/70 | Positively associated with moderate-to-high LDL-cholesterol levels.[2] |
| Identified as a discriminant variable between groups.[2] | |||
| AUC for prediction model including LysoPC 15:0: 0.777[2] |
Table 3: Association of this compound with Physical Activity and Cardiovascular Disease (CVD)
| Study & Cohorts | Population Characteristics | Sample Size | Key Findings for this compound |
| Lee et al. (2022) [3][4][5] | Multi-ethnic US adults | Discovery (VITAL): 1032 | Positively associated with physical activity.[3][4] |
| Validation (JUPITER): 589 | Validated positive association with physical activity.[3][4] | ||
| CVD Case-Control (VITAL & JUPITER): 741 pairs & 415 pairs | Inversely associated with incident CVD events.[3][5] |
Table 4: Association of this compound with Ovarian Cancer
| Study & Cohorts | Population Characteristics | Sample Size (Cases/Controls) | Key Findings for this compound |
| Zhang et al. (2018) [6][7] | Chinese adults | Discovery: 30/30 | Significantly different between ovarian cancer cases and controls. |
| Validation: 17/18 | Confirmed as a differential metabolite in the validation cohort.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the analysis of this compound.
Metabolite Profiling in Colorectal Cancer Studies (Geijsen and Brezina et al.)
-
Sample Type: EDTA plasma.[1]
-
Analytical Platform: Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).[1]
-
Methodology:
-
Plasma samples were thawed and proteins were precipitated.
-
The supernatant was analyzed using a C18 column for chromatographic separation.
-
Mass spectrometry was performed in both positive and negative ionization modes.
-
Metabolite identification was based on accurate mass and retention time, with confirmation by tandem mass spectrometry (MS/MS).
-
Targeted Lipidomics in Hypercholesterolemia Study (Calderón-Pérez et al.)
-
Sample Type: Serum.[2]
-
Analytical Platform: Not explicitly detailed in the provided snippets, but likely a targeted mass spectrometry-based method.
-
Methodology:
Bioactive Lipid Profiling in Cardiovascular Disease Studies (Lee et al.)
-
Sample Type: Plasma.[3]
-
Analytical Platform: High-throughput liquid chromatography-mass spectrometry (LC-MS).[3]
-
Methodology:
-
A directed non-targeted approach was used to measure the relative intensities of a wide range of small molecules.
-
Linear models were used to assess the association between physical activity and lipid levels, with validation in an independent cohort.
-
Conditional logistic regression was used to examine the association of validated lipids with incident CVD in nested case-control studies.[3]
-
Metabolomic Profiling in Ovarian Cancer Study (Zhang et al.)
-
Analytical Platform: Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[6][7]
-
Methodology:
Visualizing Workflows and Pathways
The following diagrams illustrate the typical experimental workflow for metabolomic studies and a proposed logical relationship involving this compound based on the reviewed literature.
References
- 1. Plasma metabolites associated with colorectal cancer: A discovery-replication strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositori.udl.cat [repositori.udl.cat]
- 3. ahajournals.org [ahajournals.org]
- 4. Association of Physical Activity With Bioactive Lipids and Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. d-nb.info [d-nb.info]
- 7. Identification of Potential Biomarkers and Metabolic Profiling of Serum in Ovarian Cancer Patients Using UPLC/Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of 15:0 Lyso PC: A Comparative Analysis in Health and Disease
For Immediate Release
A growing body of research highlights the significance of lysophosphatidylcholines (LysoPCs) in various physiological and pathological processes. Among these, 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC), a specific species of LysoPC, is emerging as a potential biomarker for several disease states. This guide provides a comparative overview of this compound levels in healthy individuals versus those with various diseases, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound Levels
The concentration of this compound in circulation has been shown to be altered in a range of diseases, including cardiovascular conditions, metabolic disorders, and cancer. The following table summarizes the key quantitative findings from various studies.
| Condition | Healthy Control Level (Mean ± SD) | Disease State Level (Mean ± SD) | Fold Change/Observation | Reference |
| Hypercholesterolemia | 1.05 ± 0.26 µM (in serum) | 1.12 ± 1.40 µM (in serum) | Slight increase | [Calderón-Pérez et al., 2022] |
| Colorectal Cancer | Higher relative intensity | Lower relative intensity | Decreased in cancer patients | [Geijsen et al., 2019] |
| Obesity | Higher plasma concentrations | Significantly lower plasma concentrations | Decreased in obese individuals | [Heimerl et al., 2014] |
| Alzheimer's Disease | - | Higher levels associated with lower mortality risk | Association observed | [ResearchGate, 2021] |
| Alzheimer's Disease | Higher Lyso-PC/PC ratio in CSF (0.54%) | Lower Lyso-PC/PC ratio in CSF (0.36%) | Decreased ratio in AD | [Mulder et al., 2003][1] |
Experimental Protocols
The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized protocol based on methodologies described in the cited literature.
1. Sample Preparation (Plasma/Serum)
-
Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction. Briefly, a small volume of plasma or serum (e.g., 10-50 µL) is mixed with a chloroform:methanol solution (typically 2:1 v/v) to precipitate proteins and extract lipids.
-
Internal Standard Spiking: To ensure accurate quantification, a known amount of a deuterated internal standard, such as this compound-d5, is added to the sample before extraction.
-
Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.
-
Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18 column, is typically used to separate the different lipid species.
-
Mobile Phases: A gradient elution is employed using two mobile phases. For example, Mobile Phase A could be water with a small percentage of formic acid and acetonitrile, and Mobile Phase B could be acetonitrile and isopropanol with formic acid.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of LysoPCs.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. For this compound (C23H48NO7P, MW: 481.6 g/mol ), the precursor ion is typically the protonated molecule [M+H]+ at m/z 482.3. A characteristic product ion resulting from the fragmentation of the phosphocholine headgroup is monitored at m/z 184.1.
-
Signaling Pathways and Biological Relevance
This compound is not merely a structural component of cell membranes but also an active signaling molecule. Its biological functions are intricately linked to several key pathways.
As depicted in the diagram, this compound is primarily generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2 (PLA2). Once formed, it can participate in inflammatory processes and cell membrane remodeling. Furthermore, this compound serves as a substrate for the enzyme autotaxin, which converts it into lysophosphatidic acid (LPA). LPA is a potent signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors known as LPA receptors, leading to the activation of various downstream signaling cascades that regulate cell proliferation, migration, and survival.
Conclusion
The available evidence suggests that circulating levels of this compound are altered in various disease states, underscoring its potential as a biomarker. While further research is needed to establish definitive concentration ranges for each condition and to fully elucidate its role in disease pathogenesis, the standardized and robust analytical methods now available will undoubtedly facilitate these future investigations. This guide serves as a valuable resource for researchers and clinicians interested in exploring the diagnostic and therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 15:0 Lyso PC: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 15:0 Lyso PC (1-pentadecanoyl-sn-glycero-3-phosphocholine), ensuring compliance with standard laboratory safety protocols.
Core Principles of Chemical Waste Management
The disposal of this compound, like any laboratory chemical, should adhere to the hazardous waste management guidelines established by regulatory bodies and institutions.[1][2][3] All laboratory personnel should be trained in these procedures, which emphasize waste minimization, proper labeling, and designated storage.[1][2] It is crucial to treat all chemical waste as hazardous unless explicitly confirmed otherwise by safety officers.[1]
Quantitative Data for Handling and Storage
While specific quantitative data for the disposal of this compound is not extensively available, general guidelines for chemical waste provide a framework. Adherence to these institutional limits is mandatory for ensuring a safe laboratory environment.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C | [4][5][6][7] |
| Maximum Hazardous Waste Storage (Satellite Accumulation Area) | 55 gallons | [2] |
| Maximum Acutely Toxic Chemical Waste (P-list) Storage | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| pH for Drain Disposal (if permissible) | 5.5 - 10.5 (for dilute aqueous solutions of non-hazardous chemicals) | [8] |
Note: this compound should not be disposed of down the drain.[9]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area.[9]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[9][10]
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9][10]
2. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]
3. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[2] The original container may be used if it is in good condition.[11]
-
The container must have a secure, tight-fitting cap and be kept closed except when adding waste.[1][11]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1-pentadecanoyl-sn-glycero-3-phosphocholine".
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[2][11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[11]
5. Disposal Method:
-
Do not dispose of this compound down the sink or in regular trash.[1][9]
-
Do not allow the chemical to evaporate as a method of disposal.[1]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] This can also involve dissolving the material in a combustible solvent for incineration.[10]
-
Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and disposal of the hazardous waste.[2]
6. Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste.
-
For containers that held acutely hazardous waste (P-listed chemicals), they must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[1] The rinsate must be collected and disposed of as hazardous waste.
-
Deface all chemical labels on the empty container and remove the cap before disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 8. acs.org [acs.org]
- 9. targetmol.com [targetmol.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 15:0 Lyso PC
This guide provides immediate safety, handling, and disposal protocols for 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and dust formation. |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by workplace-specific risk assessment).[1][2] Fire/flame resistant and impervious clothing.[1] | Prevents skin contact with the substance. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[2] | Protects against inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
-
Ventilation: Handle in a well-ventilated place to minimize inhalation of any dust or aerosols.[1]
-
Handling Practices: Avoid contact with skin and eyes.[1][2][3] Prevent the formation of dust and aerosols.[1][2][3] Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store separately from foodstuff containers or incompatible materials.[1] Opened containers must be carefully resealed and kept upright.[2] The recommended storage temperature is -20°C.[4]
Emergency Procedures
In the event of exposure or a spill, follow these immediate first-aid and containment measures.
| Emergency Scenario | First-Aid / Spill Response |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Remove all sources of ignition. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spill using spark-proof tools and place it in a suitable, closed container for disposal.[1][2] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
General Guidance: Discharge into the environment must be avoided.[1]
-
Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
-
Collection: Collect and arrange for disposal in suitable, closed containers.[1][2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
